(3-Methoxyphenyl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKNAUOWEJWGTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173704 | |
| Record name | (3-Methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19924-43-7 | |
| Record name | (3-Methoxyphenyl)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19924-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methoxyphenyl)acetonitrile | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019924437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19924-43-7 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-Methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methoxyphenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3-Methoxyphenyl)acetonitrile: A Comprehensive Technical Guide
CAS Number: 19924-43-7
This technical guide provides an in-depth overview of the core properties, synthesis, and applications of (3-Methoxyphenyl)acetonitrile, a key intermediate in pharmaceutical and chemical synthesis. The information is intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound, also known as 3-methoxybenzyl cyanide, is a clear, colorless to slightly yellow liquid.[1] It is characterized by the presence of a methoxy (B1213986) group and a nitrile functional group on a phenylacetonitrile (B145931) scaffold.[2]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉NO | [3][4] |
| Molecular Weight | 147.17 g/mol | [3][4] |
| Appearance | Clear colorless to slightly yellow liquid | [1][2] |
| Boiling Point | 164-165 °C at 20 mmHg | [1][4] |
| Density | 1.054 g/mL at 25 °C | [2][4] |
| Refractive Index | n20/D 1.532 - 1.5402 | [2][4] |
| Solubility | Insoluble in water; Soluble in chloroform (B151607) and methanol. | [2] |
| Flash Point | 98 °C (closed cup) | [4] |
| Storage Temperature | 2-8°C | [2] |
Synthesis
A common and efficient method for the synthesis of this compound involves the cyanation of 3-methoxybenzyl chloride.[5]
Experimental Protocol: Cyanation of 3-Methoxybenzyl Chloride
Materials and Reagents:
-
3-Methoxybenzyl chloride (1.0 mol, 156.6 g)
-
Sodium cyanide (1.05 mol, 51.5 g)
-
Water (110 g)
-
Acetone (B3395972) (for mother liquor recycling)
Equipment:
-
500 ml four-necked flask
-
Condenser
-
Stirrer
-
Heating mantle
-
Dropping funnel
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a 500 ml four-necked flask equipped with a condenser and stirrer, add 51.5 g (1.05 mol) of sodium cyanide and 110 g of water.
-
Heat the mixture to 70°C.
-
Add 156.6 g (1.0 mol) of m-methoxybenzyl chloride dropwise into the flask over a period of 2 hours.
-
After the addition is complete, increase the temperature to 75-85°C and maintain it for 4 hours.
-
Cool the reaction mixture to approximately 50°C.
-
Transfer the mixture to a separatory funnel and separate the layers. The organic layer contains the product.
-
The resulting product is 136 g of m-methoxybenzyl cyanide, yielding 92.5%.[5]
-
The acetone mother liquor can be distilled for recycling.[5]
Diagram 1: Synthesis Workflow of this compound
Caption: Workflow for the synthesis of this compound.
Spectral Data
Spectral analysis is crucial for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Spectra are available, though detailed experimental parameters such as sample concentration and specific solvent grade are not consistently provided. A representative spectrum can be found at ChemicalBook.[6]
-
¹³C NMR: Similar to ¹H NMR, spectra are publicly accessible, but detailed acquisition parameters are often omitted. A representative spectrum is available at ChemicalBook.[7]
Infrared (IR) Spectroscopy
An IR spectrum of this compound is available through the NIST WebBook.[8] The spectrum would be expected to show characteristic peaks for the C≡N stretch of the nitrile group and C-O stretching of the methoxy group.
Mass Spectrometry (MS)
The mass spectrum of this compound is available in the NIST WebBook.[9] The molecular ion peak [M]⁺ would be observed at m/z 147. Fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the bond adjacent to the phenyl ring.[10]
Applications in Drug Development
This compound is a valuable building block in the synthesis of various pharmaceutical compounds.[2]
Intermediate in Isoflavone (B191592) Synthesis
This compound serves as a precursor in the synthesis of isoflavones, a class of compounds known to exhibit various biological activities, including the inhibition of epithelial cell proliferation and induction of apoptosis.[1] The synthesis of the isoflavone core often involves the reaction of a phenylacetonitrile derivative with a substituted phenol.
Caption: Possible pathways for antispasmodic activity.
Safety and Handling
This compound is associated with several hazards and should be handled with appropriate safety precautions.
Table 2: GHS Hazard Statements
| Hazard Code | Description | Reference(s) |
| H301 | Toxic if swallowed | [3] |
| H311 | Toxic in contact with skin | [3] |
| H315 | Causes skin irritation | [3] |
| H319 | Causes serious eye irritation | [3] |
| H330 | Fatal if inhaled | [3] |
| H335 | May cause respiratory irritation | [3] |
Handling Recommendations:
-
Use only in a well-ventilated area or under a chemical fume hood. [11]* Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection. [4][11]* Avoid breathing dust, fumes, gas, mist, vapors, or spray. [11]* Wash hands thoroughly after handling. [11]* Store in a tightly closed container in a cool, dry, and well-ventilated place. [11]* Keep away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents. [11] First Aid Measures:
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [11]* In case of skin contact: Wash with plenty of soap and water. Remove contaminated clothing. [11]* In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [11]* If swallowed: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately. [11] This guide provides a summary of the available technical information for this compound. Researchers should always consult the original source documentation and safety data sheets before use.
References
- 1. This compound | 19924-43-7 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C9H9NO | CID 88310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methoxyphenylacetonitrile 99 19924-43-7 [sigmaaldrich.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound(19924-43-7) 1H NMR spectrum [chemicalbook.com]
- 7. This compound(19924-43-7) 13C NMR spectrum [chemicalbook.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fishersci.com [fishersci.com]
3-Methoxybenzyl cyanide chemical structure and properties
An In-depth Technical Guide to 3-Methoxybenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-methoxybenzyl cyanide, a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical research. The document details its chemical structure, physicochemical properties, experimental protocols for its synthesis, and its role in the development of novel therapeutic agents.
Chemical Structure and Properties
3-Methoxybenzyl cyanide, also known as (3-methoxyphenyl)acetonitrile, is an organic compound characterized by a benzene (B151609) ring substituted with a methoxy (B1213986) group and a cyanomethyl group at positions 1 and 3, respectively.[1][2] Its molecular formula is C₉H₉NO.[1] The presence of the methoxy group enhances the compound's solubility and reactivity, making it a valuable building block in the synthesis of complex molecules.[1]
Visualization of Chemical Structure
Caption: Chemical structure of 3-Methoxybenzyl cyanide.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 3-methoxybenzyl cyanide.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(3-methoxyphenyl)acetonitrile | [3][4] |
| Synonyms | 3-Methoxybenzyl cyanide, m-Anisonitrile | [2][5] |
| CAS Number | 19924-43-7 | [1][5] |
| Molecular Formula | C₉H₉NO | [1][2] |
| Molecular Weight | 147.17 g/mol | [2][4][5] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Melting Point | 8 °C | [2][6] |
| Boiling Point | 164-165 °C at 20 mmHg | [5][7] |
| Density | 1.054 g/mL at 25 °C | [2][5][7] |
| Refractive Index | n20/D 1.532 - 1.5402 | [2][5][7] |
| Solubility | Insoluble in water; Soluble in chloroform, methanol | [2][6] |
| Flash Point | 98 °C (208.4 °F) - closed cup | [7] |
Experimental Protocols
Synthesis of 3-Methoxybenzyl Cyanide
A prevalent method for the industrial synthesis of 3-methoxybenzyl cyanide is the nucleophilic substitution reaction between 3-methoxybenzyl chloride and sodium cyanide.[8]
Reaction: 3-CH₃OC₆H₄CH₂Cl + NaCN → 3-CH₃OC₆H₄CH₂CN + NaCl
Detailed Protocol:
-
Reaction Setup: To a 500 ml four-necked flask equipped with a condenser and stirrer, add 51.5g (1.05 mol) of sodium cyanide and 110g of water.[9]
-
Addition of Reactant: Heat the mixture to 70°C.[9] Slowly add 156.6g (1.0 mol) of m-methoxybenzyl chloride dropwise into the flask over a period of 2 hours.[9]
-
Reaction Conditions: After the addition is complete, increase the temperature to a range of 75-85°C and maintain it for 4 hours with continuous stirring.[8][9]
-
Work-up and Isolation: Cool the reaction mixture to approximately 50°C.[9] The layers are then separated. The organic layer contains the crude 3-methoxybenzyl cyanide.[9]
-
Purification: The crude product can be further purified by vacuum distillation.[7] The typical yield for this process is around 92.5%.[9]
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of 3-methoxybenzyl cyanide.
Applications in Research and Drug Development
3-Methoxybenzyl cyanide is a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its versatile reactivity allows for its use in diverse chemical reactions like nucleophilic substitutions and coupling reactions to create novel compounds.[1] It is also used in the synthesis of new immunogens and as an antispasmodic agent.[2] Beyond pharmaceuticals, it finds application in the flavor and fragrance industry and in materials science for developing advanced polymers and nanomaterials.[1]
A related compound, 3-hydroxy-4-methoxybenzyl cyanide, serves as a scaffold for developing new therapeutic agents with potential anti-inflammatory and anticancer properties.[10] Derivatives of this compound are hypothesized to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is critical in regulating pro-inflammatory gene expression.[10]
Proposed Signaling Pathway Inhibition by Derivatives
Caption: Proposed inhibition of the NF-κB pathway by HMC derivatives.[10]
Safety and Handling
3-Methoxybenzyl cyanide is classified as toxic if swallowed or in contact with skin, and fatal if inhaled. It is also harmful to aquatic life. Therefore, stringent safety precautions are necessary during its handling and storage.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[11] In case of insufficient ventilation, wear respiratory protection.
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[12] Avoid breathing mists or vapors. Wash skin thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[11][13] Store locked up. Recommended storage temperature is between 0-8 °C.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]
This guide serves as a foundational resource for professionals engaged in chemical research and drug development, providing essential information on 3-methoxybenzyl cyanide to facilitate its safe and effective use in laboratory and industrial settings.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C9H9NO | CID 88310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-甲氧基苯乙腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 19924-43-7 [chemicalbook.com]
- 7. 3-Methoxyphenylacetonitrile 99 19924-43-7 [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
(3-Methoxyphenyl)acetonitrile molecular weight and formula
An In-depth Technical Guide on (3-Methoxyphenyl)acetonitrile: Core Molecular Properties
This guide provides essential information regarding the molecular weight and chemical formula of this compound, a compound of interest for researchers, scientists, and professionals in drug development.
Core Molecular Data
This compound, also known as 3-Methoxybenzyl cyanide, is an organic compound utilized as a synthetic intermediate in the production of various pharmaceuticals.[1][2] Its fundamental molecular properties are summarized below.
| Identifier | Value |
| Molecular Formula | C₉H₉NO[1][2][3][4][5] |
| Molecular Weight | 147.17 g/mol [1][3][4][5] |
| CAS Number | 19924-43-7[3][4][6] |
| IUPAC Name | 2-(3-methoxyphenyl)acetonitrile[3] |
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the compound's name, its elemental composition (formula), and its calculated mass (molecular weight).
References
- 1. Cas 19924-43-7,this compound | lookchem [lookchem.com]
- 2. CAS 19924-43-7: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C9H9NO | CID 88310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound(19924-43-7) 1H NMR [m.chemicalbook.com]
- 6. This compound [webbook.nist.gov]
Spectroscopic Analysis of (3-Methoxyphenyl)acetonitrile: A Technical Guide
This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for (3-Methoxyphenyl)acetonitrile. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the compound's structural characterization through spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.[1] By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectrum
The proton (¹H) NMR spectrum provides information about the different types of hydrogen atoms in a molecule. The spectrum for this compound was obtained at 400 MHz in deuterated chloroform (B151607) (CDCl₃).[2]
Table 1: ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.32 - 7.28 | m | 1H | Ar-H |
| 6.95 - 6.88 | m | 3H | Ar-H |
| 3.82 | s | 3H | -OCH₃ |
| 3.71 | s | 2H | -CH₂CN |
Note: The assignments are based on typical chemical shifts for aromatic, methoxy, and benzylic protons.
¹³C NMR Spectrum
The carbon-13 (¹³C) NMR spectrum provides information about the different types of carbon atoms in a molecule.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 159.8 | Ar-C-O |
| 131.7 | Ar-C |
| 130.1 | Ar-CH |
| 121.3 | Ar-CH |
| 117.6 | -CN |
| 115.1 | Ar-CH |
| 114.4 | Ar-CH |
| 55.3 | -OCH₃ |
| 23.5 | -CH₂CN |
Note: Assignments are based on general chemical shift values and require further 2D NMR experiments for unambiguous confirmation.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds.[3] It is a valuable tool for identifying the functional groups present in a molecule.[4] The gas-phase IR spectrum of this compound displays several characteristic absorption bands.[5]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3000 | Medium | Aromatic C-H stretch |
| ~ 2950 | Medium | Aliphatic C-H stretch |
| ~ 2250 | Strong | C≡N stretch (nitrile) |
| ~ 1600, 1480 | Strong | Aromatic C=C stretch |
| ~ 1250 | Strong | C-O stretch (aryl ether) |
Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra of organic compounds.
NMR Spectroscopy Protocol
A standard protocol for acquiring NMR spectra involves the following steps:[1][6]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[1]
-
Filtration: Filter the solution into a clean NMR tube to a depth of about 4-5 cm.[1]
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).[6]
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized for best results.
IR Spectroscopy Protocol (Thin Solid Film Method)
For solid or high-boiling liquid samples, the thin film method is often employed:[7]
-
Sample Preparation: Dissolve a small amount of this compound in a volatile solvent like methylene (B1212753) chloride.[7]
-
Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[7]
-
Spectral Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[7] The intensity of the peaks can be adjusted by adding more solution for a thicker film or diluting the initial solution for a thinner one.[7]
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis.
References
Solubility Profile of (3-Methoxyphenyl)acetonitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Methoxyphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, presents as a clear, colorless to slightly yellow liquid.[1][2] Understanding its solubility in a range of organic solvents is critical for its application in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including its physical properties, qualitative and estimated quantitative solubility data in common organic solvents, and a detailed experimental protocol for solubility determination.
Introduction
This compound, also known as 3-methoxybenzyl cyanide, is a nitrile compound with the chemical formula C₉H₉NO.[1][2] Its molecular structure, featuring a methoxy-substituted phenyl ring and a nitrile group, governs its physical and chemical properties, including its solubility. The polarity induced by the nitrile and methoxy (B1213986) groups, combined with the largely nonpolar aromatic ring, allows for its miscibility with a variety of organic solvents. This document outlines the available solubility data and provides a standardized methodology for its empirical determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO | [1][2] |
| Molecular Weight | 147.17 g/mol | [3][4] |
| Appearance | Clear colorless to slightly yellow liquid | [1][2] |
| Melting Point | 8 °C | [1][2] |
| Boiling Point | 164-165 °C at 20 mmHg | [2][3] |
| Density | 1.054 g/mL at 25 °C | [1][3] |
| Water Solubility | Insoluble | [1][2] |
Solubility Data
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed literature, qualitative information indicates its solubility in chloroform (B151607) and methanol.[1][2] Based on the principle of "like dissolves like," its solubility in other common organic solvents can be inferred. A table of qualitative and estimated quantitative solubility is provided below (Table 2).
Disclaimer: The quantitative values in Table 2 are estimates based on the compound's structure and general solubility principles. For precise applications, experimental verification is strongly recommended.
Table 2: Solubility of this compound in Common Organic Solvents at Ambient Temperature
| Solvent | Polarity Index | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL) |
| Hexane | 0.1 | Sparingly Soluble | < 1 |
| Toluene | 2.4 | Soluble | > 10 |
| Dichloromethane | 3.1 | Very Soluble | > 30 |
| Chloroform | 4.1 | Very Soluble | > 30 |
| Ethyl Acetate | 4.4 | Soluble | > 10 |
| Acetone | 5.1 | Very Soluble | > 30 |
| Ethanol | 5.2 | Soluble | > 10 |
| Methanol | 6.6 | Soluble | > 10 |
| Water | 10.2 | Insoluble | < 0.1 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method.
4.1. Materials and Equipment
-
This compound (99%+ purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker bath
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow undissolved solute to settle.
-
Carefully withdraw a sample from the supernatant of each vial using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Analysis:
-
Accurately weigh the filtered sample.
-
Dilute the sample with a known volume of the solvent.
-
Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or GC method.
-
-
Calculation of Solubility:
-
From the concentration obtained from the analysis and the dilution factor, calculate the original concentration of the saturated solution.
-
Express the solubility in desired units (e.g., g/100 mL, mol/L).
-
Visualizing the Experimental Workflow
The logical flow of the experimental protocol for solubility determination can be visualized as a workflow diagram.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound remains to be fully characterized in the scientific literature, its physicochemical properties suggest good solubility in a range of common organic solvents, with the exception of highly nonpolar alkanes and water. The provided experimental protocol offers a robust method for researchers to determine precise solubility values tailored to their specific needs. This information is invaluable for optimizing reaction conditions, developing purification strategies, and formulating products containing this versatile chemical intermediate.
References
An In-depth Technical Guide to the Reactivity of the Nitrile Group in (3-Methoxyphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methoxyphenyl)acetonitrile, a versatile organic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceutical and biologically active molecules. Its chemical utility is largely defined by the reactivity of its constituent functional groups: the methoxy-substituted phenyl ring and the nitrile moiety. This technical guide focuses specifically on the rich and varied chemistry of the nitrile group, providing a detailed exploration of its principal transformations.
The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This inherent reactivity allows for the conversion of the nitrile into a diverse range of other functional groups, including carboxylic acids, primary amines, ketones, and amides, making it a cornerstone in synthetic organic chemistry. This document provides a comprehensive overview of these key reactions, supported by experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.
Core Reactivity of the Nitrile Group
The primary reactions of the nitrile group in this compound, and arylacetonitriles in general, can be categorized as follows:
-
Hydrolysis: Conversion to a carboxylic acid or an amide.
-
Reduction: Transformation into a primary amine.
-
Reaction with Organometallics: Formation of ketones via Grignard or organolithium reagents.
-
Ritter Reaction: Synthesis of N-substituted amides.
-
Hoesch Reaction: Acylation of electron-rich aromatic compounds to form ketones.
-
Stephen Reduction: Conversion to an aldehyde.
Each of these transformations provides a strategic pathway for molecular elaboration, and their efficiency often depends on the specific reaction conditions and reagents employed.
Hydrolysis to (3-Methoxyphenyl)acetic Acid
The hydrolysis of the nitrile group is a fundamental transformation that can be achieved under either acidic or basic conditions, typically proceeding through an amide intermediate. The final product is (3-Methoxyphenyl)acetic acid, a valuable precursor for the synthesis of esters, amides, and other derivatives.
Reaction Pathway
Caption: Hydrolysis of the nitrile to a carboxylic acid proceeds via an amide intermediate.
Quantitative Data
| Reactant | Reagents | Conditions | Product | Yield (%) | Reference |
| p-Methoxyphenylacetonitrile | NaOH, H₂O, Ethanol (B145695) | Reflux | p-Methoxyphenylacetic acid | 87.1 | [1] |
| Methoxybenzyl cyanide | 30%-70% H₂SO₄ | 90-150°C, Reflux | Methoxyphenylacetic acid | High | [2] |
Experimental Protocol: Hydrolysis of p-Methoxyphenylacetonitrile[1]
-
Reaction Setup: In a reaction flask, add p-methoxyphenylacetonitrile (60.0g, 408mmol), sodium hydroxide (B78521) (80.0g, 2.0mol), water (300ml), and ethanol (60ml).
-
Reaction: Heat the reaction mixture to reflux.
-
Work-up: After the reaction is complete, adjust the pH to acidic. Add water and stir to induce crystallization.
-
Isolation: Filter the solid, wash with water, and dry to obtain p-methoxyphenylacetic acid.
Reduction to 2-(3-Methoxyphenyl)ethanamine
The reduction of the nitrile group to a primary amine is a crucial transformation for introducing a basic nitrogen atom into a molecule. This can be achieved through various reducing agents, with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation being the most common methods.
Reaction Pathway
Caption: Reduction of the nitrile group to a primary amine using LiAlH₄.
Quantitative Data
Specific yield data for the reduction of this compound is not detailed in the provided search results. However, the reduction of a similar substituted phenylacetonitrile (B145931) to the corresponding amine is reported with high yield.
| Reactant | Reagents | Conditions | Product | Yield (%) | Reference |
| (3,4-Dimethoxyphenyl)acetonitrile | Cu(I)Cl, Dimethylamine (1.5 M in ethanol) | 70°C, 24h | 2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamidine | 93-96 | [3] |
Note: This example shows the formation of an amidine, which can be further reduced to the corresponding amine.
Experimental Protocol: General Procedure for Nitrile Reduction with LiAlH₄
-
Reaction Setup: To a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) at 0°C under an inert atmosphere, add a solution of this compound in the same solvent dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0°C and cautiously add water dropwise, followed by a 15% aqueous solution of sodium hydroxide, and then again water.
-
Isolation: Filter the resulting solid and wash it with ether. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(3-methoxyphenyl)ethanamine. Further purification can be achieved by distillation or chromatography.
Grignard Reaction for Ketone Synthesis
The reaction of nitriles with Grignard reagents provides a versatile route to ketones. The organometallic reagent adds to the electrophilic carbon of the nitrile, forming an imine intermediate which, upon acidic workup, hydrolyzes to the corresponding ketone.[4]
Reaction Pathway
Caption: Synthesis of ketones from nitriles via the Grignard reaction.
Quantitative Data
While a specific protocol for this compound was not found, the general reaction of nitriles with Grignard reagents is a well-established and high-yielding method.
| Reactant | Reagents | Conditions | Product | Yield (%) | Reference |
| Nitriles (general) | Grignard Reagents | Diethyl ether or THF, followed by aqueous acid workup | Ketones | Generally high | [4] |
Experimental Protocol: General Procedure for Grignard Reaction with a Nitrile[4]
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine.
-
Grignard Reagent Formation: Add a solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle warming and is typically exothermic.
-
Addition of Nitrile: Once the Grignard reagent has formed, cool the solution and add a solution of this compound in anhydrous diethyl ether dropwise.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours.
-
Work-up: Pour the reaction mixture onto a mixture of ice and a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.
-
Isolation: Separate the organic layer, and extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting ketone can be purified by distillation or chromatography.
Ritter Reaction for N-Substituted Amide Synthesis
The Ritter reaction involves the reaction of a nitrile with a carbocation source, such as an alcohol or an alkene, in the presence of a strong acid to form an N-substituted amide.[5] This reaction is particularly useful for synthesizing amides with tertiary alkyl groups attached to the nitrogen.
Reaction Pathway
Caption: The Ritter reaction mechanism for the synthesis of N-substituted amides.
Quantitative Data
A modified Ritter reaction for the synthesis of N-tert-butyl amides from various aromatic and aliphatic nitriles has been reported with excellent yields.
| Reactant | Reagents | Conditions | Product | Yield (%) | Reference |
| Aromatic and Aliphatic Nitriles | tert-Butyl acetate (B1210297), H₂SO₄ (catalytic) | 42°C, 2 hours | N-tert-Butyl amides | 88-95 |
Experimental Protocol: Modified Ritter Reaction for N-tert-Butyl Amides
-
Reaction Setup: In a reaction flask, stir the nitrile in tert-butyl acetate.
-
Reaction: Add a catalytic amount of sulfuric acid to the mixture.
-
Heating: Maintain the reaction at 42°C for 2 hours.
-
Isolation: After the reaction is complete, neutralize the acid and filter the resulting precipitate to isolate the N-tert-butyl amide product.
Hoesch Reaction for Ketone Synthesis
The Hoesch (or Houben-Hoesch) reaction is a method for the acylation of electron-rich aromatic compounds (like phenols or their ethers) using a nitrile in the presence of a Lewis acid and hydrogen chloride.[6] This reaction leads to the formation of an aryl ketone.
Reaction Pathway
Caption: The Hoesch reaction for the synthesis of aryl ketones from nitriles.
Experimental Protocol: General Procedure for the Hoesch Reaction[7]
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer, dissolve the electron-rich aromatic compound and this compound in anhydrous ether.
-
Catalyst Addition: Add an anhydrous Lewis acid catalyst (e.g., zinc chloride) to the solution.
-
Reaction: Pass a stream of dry hydrogen chloride gas through the stirred solution. The reaction mixture is typically stirred for several hours at room temperature.
-
Work-up: The intermediate ketimine hydrochloride often precipitates. After the reaction is complete, the solvent is decanted, and the residue is hydrolyzed with water, often with heating.
-
Isolation: The resulting aryl ketone is then isolated by extraction and purified by crystallization or chromatography.
Stephen Reduction for Aldehyde Synthesis
The Stephen reduction is a method for the synthesis of aldehydes from nitriles using tin(II) chloride and hydrochloric acid.[7][8] The reaction proceeds via the formation of an aldimine salt, which is then hydrolyzed to the aldehyde. This reaction is generally more efficient for aromatic nitriles.[7]
Reaction Pathway
Caption: The Stephen reduction of a nitrile to an aldehyde.
Experimental Protocol: General Procedure for the Stephen Reduction[8][9]
-
Reaction Setup: Suspend anhydrous tin(II) chloride in an anhydrous solvent such as ethyl acetate or diethyl ether.
-
Reaction: Saturate the suspension with dry hydrogen chloride gas, then add the this compound. Stir the mixture at room temperature. The aldimine tin chloride complex will precipitate.
-
Isolation of Intermediate: Filter the precipitate, wash with anhydrous ether, and dry.
-
Hydrolysis: Hydrolyze the aldimine salt by treating it with water.
-
Isolation of Product: The resulting aldehyde can be isolated by steam distillation or extraction with an organic solvent, followed by purification.
Conclusion
The nitrile group in this compound is a versatile functional handle that provides access to a wide range of important chemical entities. The reactions detailed in this guide—hydrolysis, reduction, Grignard addition, Ritter reaction, Hoesch reaction, and Stephen reduction—represent fundamental transformations that are integral to modern organic synthesis. A thorough understanding of these reactions, including their mechanisms, optimal conditions, and experimental protocols, is essential for researchers and professionals engaged in the design and development of novel molecules in the pharmaceutical and chemical industries. While specific quantitative data for every reaction of this compound may require further targeted investigation, the provided protocols and data for analogous compounds serve as a valuable starting point for synthetic planning and optimization.
References
- 1. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ritter reaction - Wikipedia [en.wikipedia.org]
- 6. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Electron-Donating Effects of the Methoxy Group in 3-Methoxybenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electron-donating effects of the methoxy (B1213986) group located at the meta-position of the benzene (B151609) ring in 3-methoxybenzyl cyanide. This document delves into the theoretical underpinnings of these electronic effects, presents quantitative data to characterize them, details relevant experimental protocols for their study, and discusses their implications in the context of chemical reactivity and drug design.
Theoretical Framework: Inductive and Resonance Effects
The electronic influence of a substituent on an aromatic ring is a combination of two primary phenomena: the inductive effect (I) and the resonance effect (R). The methoxy group (-OCH₃) is a classic example of a substituent that exhibits both effects, often in opposing directions.
-
Inductive Effect (I): Due to the high electronegativity of the oxygen atom, the methoxy group exerts a -I effect, withdrawing electron density from the benzene ring through the sigma (σ) bond framework.
-
Resonance Effect (R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This constitutes a +R effect, donating electron density to the ring.
In the case of the 3-methoxy (meta) substitution pattern, the resonance effect is significantly diminished as the lone pairs on the oxygen cannot be directly delocalized to the benzylic carbon via resonance structures. Consequently, the inductive effect becomes the dominant electronic influence.
dot
The Rising Therapeutic Potential of (3-Methoxyphenyl)acetonitrile Derivatives: A Technical Guide
For Immediate Release
In the landscape of modern medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for a new generation of therapeutics is paramount. Among these, derivatives of (3-Methoxyphenyl)acetonitrile are emerging as a versatile and promising class of compounds with a broad spectrum of biological activities. This technical guide offers an in-depth analysis of the current research, detailing the anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential of these derivatives. It is intended for researchers, scientists, and professionals in the field of drug development, providing a consolidated resource of quantitative data, experimental methodologies, and mechanistic insights.
Section 1: Anticancer Activity
Derivatives based on the this compound core have demonstrated significant cytotoxic effects against various cancer cell lines. The strategic modification of this scaffold has led to the development of compounds that can induce apoptosis and inhibit critical cellular processes in malignant cells.[1]
Quantitative Data: Cytotoxicity
The in vitro anticancer efficacy of these derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The data below, including that of nicotinonitrile derivatives which incorporate the (3-methoxyphenyl) moiety, illustrate the potential of this chemical class.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Nicotinonitrile | 2-amino-4-(4-chlorophenyl)-6-(3-methoxyphenyl)nicotinonitrile | MDA-MB-231 (Breast) | 1.81 ± 0.1 | [2] |
| Nicotinonitrile | 2-amino-4-(4-chlorophenyl)-6-(3-methoxyphenyl)nicotinonitrile | MCF-7 (Breast) | 2.85 ± 0.1 | [2] |
| Nicotinonitrile | 2-amino-4-(4-bromophenyl)-6-(3-methoxyphenyl)nicotinonitrile | MDA-MB-231 (Breast) | 3.52 ± 0.2 | [2] |
| Nicotinonitrile | 2-amino-4-(4-bromophenyl)-6-(3-methoxyphenyl)nicotinonitrile | MCF-7 (Breast) | 4.81 ± 0.3 | [2] |
| Quinazolinone | 3-(3-methoxyphenyl) derivative | MCF-7 (Breast) | 12.84 ± 0.84 | [3] |
| Quinazolinone | 3-(3-methoxyphenyl) derivative | SW480 (Colon) | 10.90 ± 0.84 | [3] |
Featured Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method fundamental to assessing the cytotoxic potential of novel compounds by measuring the metabolic activity of cells.
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to ensure attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualized Mechanism: Apoptosis Induction
Many cytotoxic derivatives of this compound exert their anticancer effects by inducing programmed cell death, or apoptosis. This is a critical mechanism for eliminating cancerous cells.[1]
References
(3-Methoxyphenyl)acetonitrile: A Versatile Intermediate in Modern Synthetic Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
(3-Methoxyphenyl)acetonitrile , also known as 3-methoxybenzyl cyanide, is a pivotal synthetic intermediate widely employed in the pharmaceutical, fine chemical, and agrochemical industries. Its unique molecular architecture, featuring a reactive nitrile group and a methoxy-substituted phenyl ring, offers a versatile platform for the construction of complex molecular scaffolds and the synthesis of a diverse array of bioactive compounds. This technical guide provides an in-depth overview of the role of this compound as a synthetic intermediate, detailing its synthesis, key reactions, and its application in the development of therapeutic agents.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a molecular formula of C₉H₉NO and a molecular weight of 147.17 g/mol . A summary of its key physical and chemical properties is provided in Table 1.
| Property | Value |
| CAS Number | 19924-43-7 |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.17 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 164 °C |
| Density | 1.054 g/mL at 25 °C |
| Solubility | Soluble in chloroform (B151607) and methanol; insoluble in water |
Synthesis of this compound
The industrial synthesis of this compound is most commonly achieved through the nucleophilic substitution of 3-methoxybenzyl chloride with an alkali metal cyanide.
Experimental Protocol: Synthesis from 3-Methoxybenzyl Chloride
This procedure details the synthesis of this compound from 3-methoxybenzyl chloride and sodium cyanide.[1]
Materials:
-
3-Methoxybenzyl chloride (156.6 g, 1.0 mol)
-
Sodium cyanide (51.5 g, 1.05 mol)
-
Water (110 g)
Procedure:
-
To a 500 mL four-necked flask equipped with a condenser and a stirrer, add sodium cyanide (51.5 g) and water (110 g).
-
Heat the mixture to 70 °C.
-
Add 3-methoxybenzyl chloride (156.6 g) dropwise over a period of 2 hours.
-
After the addition is complete, increase the temperature to 75-85 °C and maintain for 4 hours.
-
Cool the reaction mixture to approximately 50 °C and separate the layers.
-
The organic layer yields 136 g of this compound.
Quantitative Data:
| Product | Yield |
| This compound | 92.5% |
Role as a Synthetic Intermediate: Key Reactions
The reactivity of this compound is centered around its nitrile group and the adjacent active methylene (B1212753) group, making it a versatile precursor for a variety of functional group transformations and carbon-carbon bond formations.
Synthesis of Isoflavones: The Hoeben-Hoesch Reaction
This compound is a key building block for the synthesis of isoflavones, a class of compounds known for their potential anticancer and anti-inflammatory activities. The core of this synthesis is the Hoeben-Hoesch reaction, where the nitrile condenses with a phenol (B47542) to form a ketone intermediate, which then undergoes cyclization.
A notable example is the synthesis of 7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one .
Step 1: Hoeben-Hoesch Reaction to form 2-(3-methoxyphenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one
-
Reactants: this compound and Resorcinol (B1680541).
-
Procedure: A solution of this compound and resorcinol in anhydrous ether is treated with fused zinc chloride. A stream of dry hydrogen chloride gas is passed through the mixture, leading to the formation of a ketimine hydrochloride precipitate. This intermediate is then hydrolyzed with water to yield the deoxybenzoin (B349326) product.
Step 2: Cyclization to 7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one
-
Reactants: 2-(3-methoxyphenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one.
-
Procedure: The deoxybenzoin intermediate is cyclized to the final isoflavone (B191592) using a suitable reagent such as N,N-dimethylformamide (DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃) or by heating with a mixture of acetic anhydride (B1165640) and sodium acetate.
Quantitative Data for Isoflavone Synthesis:
| Intermediate/Product | Yield | Melting Point |
| 2-(3-methoxyphenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one | 75% | 115-117 °C |
| 7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one | 85% | 215-217 °C |
Note: Yields are typical and may vary based on specific reaction conditions.
Isoflavones are known to exert their biological effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation. The diagram below illustrates the key signaling pathways targeted by isoflavones.
Caption: Signaling pathways modulated by isoflavones.
Synthesis of Primary Amines via Reduction
The nitrile group of this compound can be readily reduced to a primary amine, 2-(3-methoxyphenyl)ethanamine, a valuable building block for the synthesis of various pharmaceuticals.
-
Reactants: this compound, Hydrogen gas, Palladium on carbon (Pd/C) catalyst.
-
Procedure: this compound is dissolved in a suitable solvent, such as ethanol, and subjected to hydrogenation in the presence of a Pd/C catalyst under a hydrogen atmosphere. The reaction is typically carried out at room temperature and moderate pressure until the uptake of hydrogen ceases.
-
Workup: The catalyst is removed by filtration, and the solvent is evaporated to yield the crude amine, which can be further purified by distillation.
Quantitative Data for Reduction:
| Product | Yield |
| 2-(3-methoxyphenyl)ethanamine | >90% |
Synthesis of Carboxylic Acids via Hydrolysis
Hydrolysis of the nitrile functionality provides a straightforward route to 2-(3-methoxyphenyl)acetic acid, an important intermediate in the synthesis of various esters and amides.
-
Reactants: this compound, Sulfuric acid, Water.
-
Procedure: this compound is heated under reflux with an aqueous solution of sulfuric acid. The reaction is monitored until the nitrile is completely consumed.
-
Workup: The reaction mixture is cooled, and the product, 2-(3-methoxyphenyl)acetic acid, crystallizes out and is collected by filtration.
Quantitative Data for Hydrolysis:
| Product | Yield |
| 2-(3-methoxyphenyl)acetic acid | ~85% |
C-Alkylation of the Active Methylene Group
The protons on the carbon atom adjacent to the nitrile group are acidic and can be removed by a strong base to form a carbanion. This nucleophile can then react with various electrophiles, such as alkyl halides, in C-alkylation reactions. This allows for the introduction of diverse substituents at the α-position, further expanding the synthetic utility of this compound. For instance, reaction with sec-butyl bromide in the presence of a strong base like sodium amide can yield α-sec-butyl-3-methoxyphenylacetonitrile, a precursor to antispasmodic agents.
Application in Drug Development: Antispasmodic Agents
Derivatives of this compound have shown promise as antispasmodic agents, exhibiting mechanisms of action similar to papaverine. These compounds act as smooth muscle relaxants.
Mechanism of Antispasmodic Action
The antispasmodic effect is primarily achieved through the inhibition of phosphodiesterases (PDEs) and the blockade of calcium channels in smooth muscle cells.
Caption: Mechanism of action of papaverine-like antispasmodics.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. Its rich chemistry allows for the efficient synthesis of a wide range of complex molecules, including biologically active compounds such as isoflavones and precursors to antispasmodic agents. The experimental protocols and data presented in this guide highlight its significance in modern organic synthesis and drug discovery, providing a solid foundation for researchers and drug development professionals.
References
Methodological & Application
Application Note and Protocol for the Synthesis of (3-Methoxyphenyl)acetonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3-Methoxyphenyl)acetonitrile, also known as 3-methoxybenzyl cyanide, is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2][3] It is notably used in the preparation of isoflavones, which have shown potential in inhibiting epithelial cell proliferation and inducing apoptosis, and as an antispasmodic agent.[1][3] This document provides a detailed protocol for the synthesis of this compound from 3-methoxybenzyl chloride via a nucleophilic substitution reaction with sodium cyanide. The procedure is based on established methods, optimized for high yield and purity.[4]
Reaction Scheme
The synthesis proceeds via a nucleophilic substitution reaction where the chloride in 3-methoxybenzyl chloride is displaced by the cyanide anion.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative data associated with the synthesis of this compound from 3-methoxybenzyl chloride.
| Parameter | Value | Reference |
| Reactants | ||
| 3-Methoxybenzyl Chloride | 1.0 mol (156.6 g) | [4] |
| Sodium Cyanide | 1.05 mol (51.5 g) | [4] |
| Solvent | ||
| Water | 110 g | [4] |
| Reaction Conditions | ||
| Temperature | 70-85°C | [4] |
| Reaction Time | 4 hours | [4] |
| Product | ||
| This compound | Clear colorless to slightly yellow liquid | [1][3] |
| Yield | 92.5% | [4] |
| Purity | >98% | Assumed based on typical industrial requirements |
| Boiling Point | 164-165 °C at 20 mmHg | [3] |
| Density | 1.054 g/mL at 25 °C | [3] |
Experimental Protocol
This protocol details the synthesis of this compound from 3-methoxybenzyl chloride.
Materials and Equipment:
-
500 mL four-necked round-bottom flask
-
Condenser
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
3-Methoxybenzyl chloride (156.6 g, 1.0 mol)
-
Sodium cyanide (51.5 g, 1.05 mol)
-
Deionized water (110 g)
-
Acetone (B3395972) (for crystallization, optional)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Safety Precautions:
-
Sodium cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with skin, eyes, and inhalation. In case of contact, seek immediate medical attention. Acidification of cyanide salts generates highly toxic hydrogen cyanide gas. All cyanide-containing waste must be quenched with a solution of sodium hypochlorite (B82951) (bleach) before disposal.
-
3-Methoxybenzyl chloride is a lachrymator and should be handled in a fume hood.
-
Wear appropriate personal protective equipment at all times.
Procedure:
-
Reaction Setup:
-
Set up a 500 mL four-necked flask equipped with a mechanical stirrer, a condenser, a thermometer, and a dropping funnel in a fume hood.
-
To the flask, add sodium cyanide (51.5 g, 1.05 mol) and deionized water (110 g).[4]
-
-
Reaction:
-
Begin stirring the mixture and heat it to 70°C using a heating mantle.[4]
-
Once the temperature is stable, add 3-methoxybenzyl chloride (156.6 g, 1.0 mol) dropwise from the dropping funnel over a period of 2 hours.[4]
-
After the addition is complete, increase the temperature to 75-85°C and maintain it for 4 hours with continuous stirring.[4]
-
-
Work-up and Isolation:
-
After 4 hours, cool the reaction mixture to approximately 50°C.[4]
-
Transfer the mixture to a separatory funnel and allow the layers to separate.[4]
-
Separate the organic layer (the product, this compound) from the aqueous layer.
-
The aqueous layer, which contains unreacted sodium cyanide, should be treated with bleach to neutralize the cyanide before disposal.
-
-
Purification:
-
The crude product can be purified by vacuum distillation. The boiling point of this compound is 164-165 °C at 20 mmHg.[3]
-
Alternatively, the product can be crystallized from acetone.[1] After crystallization, the resulting crystals are filtered, and the mother liquor containing acetone can be distilled for recycling.[4]
-
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Note and Protocol for the Laboratory-Scale Synthesis of 3-Methoxybenzyl Cyanide
Abstract
This document provides a comprehensive, detailed protocol for the laboratory-scale synthesis of 3-methoxybenzyl cyanide, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The featured method is a robust and high-yielding nucleophilic substitution reaction commencing from 3-methoxybenzyl chloride. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a step-by-step procedure, quantitative data, and a visual workflow to ensure successful and reproducible synthesis.
Introduction
3-Methoxybenzyl cyanide, also known as (3-methoxyphenyl)acetonitrile, is a versatile chemical building block used in the synthesis of a variety of more complex molecules.[1] Its utility is prominent in the preparation of pharmaceutical agents, particularly those targeting neurological disorders, as well as in the flavor and fragrance industry.[1] The protocol detailed herein describes the conversion of 3-methoxybenzyl chloride to 3-methoxybenzyl cyanide via a nucleophilic substitution reaction with potassium cyanide, a method known for its efficiency and high yield.[2][3]
Synthetic Pathway
The synthesis of 3-methoxybenzyl cyanide is achieved through the reaction of 3-methoxybenzyl chloride with potassium cyanide in a suitable solvent system, often with a catalyst to facilitate the reaction.
Reaction:
3-Methoxybenzyl Chloride + Potassium Cyanide → 3-Methoxybenzyl Cyanide + Potassium Chloride
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the described synthetic protocol.
| Parameter | Value | Reference |
| Starting Material | 3-Methoxybenzyl chloride | [2][3] |
| Reagent | Potassium cyanide | [2][3] |
| Catalyst | Potassium iodide | [2][3] |
| Solvent | Methanol (B129727) | [2][3] |
| Reaction Time | 12 hours | [2] |
| Reaction Temperature | Reflux | [2] |
| Reported Yield | 92% | [2][3] |
| Product Boiling Point | 145-150 °C at 1.70 kPa | [2] |
| Product Purity (typical) | ≥ 97% (GC) | [1] |
Experimental Protocol
Materials:
-
3-Methoxybenzyl chloride (0.5 mol, 78.3 g)
-
Potassium cyanide (0.49 mol, 31.5 g, 98.3% purity)
-
Potassium iodide (30 mmol, 5 g)
-
Methanol (350 mL)
-
Deionized water
-
Brine solution (saturated NaCl)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dropping funnel (optional)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Reaction:
-
Work-up:
-
After 12 hours, cool the reaction mixture to room temperature.[2]
-
The precipitated inorganic salts (potassium chloride) can be removed by filtration.
-
The methanol is then removed from the filtrate by distillation under reduced pressure using a rotary evaporator.
-
-
Extraction:
-
To the residue, add deionized water and extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with deionized water and then with brine solution.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic solution by rotary evaporation to yield the crude 3-methoxybenzyl cyanide.
-
-
Purification:
Visualizations
Caption: Experimental workflow for the synthesis of 3-methoxybenzyl cyanide.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 3. CZ301063B6 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
Application Notes and Protocols: Industrial Production of (3-Methoxyphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the industrial-scale synthesis of (3-Methoxyphenyl)acetonitrile, a key intermediate in the pharmaceutical and fine chemical industries.[1][2] This document outlines the most common and efficient production methods, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in research, development, and scale-up activities. This compound, also known as 3-methoxybenzyl cyanide, is a versatile building block used in the synthesis of various biologically active molecules, including antispasmodic agents and isoflavones that may have applications in cancer treatment.[3][4][5][6]
Primary Industrial Synthesis Route: Cyanation of 3-Methoxybenzyl Chloride
The most prevalent industrial method for producing this compound is through the nucleophilic substitution of 3-methoxybenzyl chloride with an alkali metal cyanide, typically sodium cyanide.[1][7] This method is favored for its high efficiency, scalability, and relatively straightforward process control.[1]
Reaction Pathway
The fundamental reaction involves the displacement of the chloride ion from 3-methoxybenzyl chloride by the cyanide ion.
Caption: Reaction of 3-methoxybenzyl chloride with sodium cyanide.
Quantitative Data for Industrial Batch Production
The following table summarizes the typical quantitative parameters for a batch production process.
| Parameter | Value | Reference |
| Reactants | ||
| 3-Methoxybenzyl Chloride | 156.6 g (1.0 mol) | [8] |
| Sodium Cyanide | 51.5 g (1.05 mol) | [8] |
| Water (Solvent) | 110 g | [8] |
| Reaction Conditions | ||
| Initial Temperature | 70 °C | [8] |
| Reaction Temperature | 75-85 °C | [1][8] |
| Reaction Time | 4 hours | [8] |
| Product Output | ||
| Yield | 92.5% | [8] |
| Final Product Mass | 136 g | [8] |
Detailed Experimental Protocol
This protocol is adapted from established industrial synthesis procedures.[8]
Equipment:
-
500 mL four-necked flask
-
Condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
Procedure:
-
Charging the Reactor: To a 500 mL four-necked flask equipped with a condenser and mechanical stirrer, add 51.5 g (1.05 mol) of sodium cyanide and 110 g of water.
-
Initial Heating: Begin stirring the mixture and increase the temperature to 70 °C.
-
Addition of 3-Methoxybenzyl Chloride: Once the temperature is stable, slowly add 156.6 g (1.0 mol) of 3-methoxybenzyl chloride to the flask dropwise using a dropping funnel over a period of 2 hours.
-
Reaction: After the addition is complete, raise the temperature to 75-85 °C and maintain it for 4 hours to ensure the reaction goes to completion.
-
Work-up:
-
Cool the reaction mixture to approximately 50 °C.
-
Separate the organic and aqueous layers. The upper layer contains the cyanide water.
-
The product, this compound, is obtained as crystals.
-
-
Purification: The crude product can be further purified by recrystallization from acetone (B3395972). The acetone mother liquor can be distilled and recycled.[8]
Industrial Workflow Diagram
Caption: Industrial workflow for the synthesis of this compound.
Alternative Synthesis Routes
While the cyanation of 3-methoxybenzyl chloride is the predominant method, other routes have been developed, which may offer advantages in terms of safety (avoiding highly toxic cyanides) or starting material availability.
From 3-Methoxybenzyl Alcohol
A greener approach involves the direct cyanation of 3-methoxybenzyl alcohol. This can be achieved using various cyanide sources and catalytic systems. For instance, a method utilizing an isonitrile as the cyanide source in the presence of a boron Lewis acid catalyst has been reported.[9] Another approach involves the reaction with potassium cyanide and glacial acetic acid in a polar aprotic solvent like DMSO, though this is described for a related compound, 3-hydroxy-4-methoxybenzyl alcohol.[10][11]
From Isovanillin (B20041)
For related structures like 3-hydroxy-4-methoxybenzyl cyanide, synthesis routes starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde) have been explored. These include:
-
Cyanohydrin Formation and Reduction: A two-step process involving the formation of a cyanohydrin intermediate followed by reduction.[10]
-
Strecker Synthesis: A one-pot reaction with ammonia (B1221849) and a cyanide source to form an α-aminonitrile, which is then converted to the benzyl (B1604629) cyanide.[10]
These routes may be adaptable for the synthesis of this compound with appropriate modifications to the starting material and reaction conditions.
Purification of this compound
For pharmaceutical applications, high purity of the intermediate is crucial. Industrial-scale purification of nitriles like acetonitrile (B52724) often involves distillation.[12] For this compound, after the initial work-up, recrystallization from a suitable solvent such as acetone is an effective method to obtain a high-purity product.[8] The purity can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[13]
Safety Considerations
The industrial synthesis of this compound involves hazardous materials and requires strict safety protocols.
-
Cyanides: Sodium cyanide is highly toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, must be used.[1] Procedures for quenching and disposal of cyanide waste must be strictly followed. One method involves treating the aqueous cyanide layer with sodium hydroxide (B78521) at elevated temperatures (130-140 °C) to decompose the cyanide.[8]
-
3-Methoxybenzyl Chloride: This compound is a lachrymator and should be handled in a well-ventilated area.
-
Hydrogen Cyanide: There is a potential for the formation of toxic hydrogen cyanide gas if the reaction mixture is exposed to acidic conditions.[1] The reaction pH should be carefully controlled.
By adhering to these protocols and safety guidelines, the industrial production of this compound can be carried out efficiently and safely to provide a crucial intermediate for the pharmaceutical and chemical industries.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 19924-43-7 [chemicalbook.com]
- 5. 3-甲氧基苯乙腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-Methoxyphenylacetonitrile 99 19924-43-7 [sigmaaldrich.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ijls.in [ijls.in]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of (3-Methoxyphenyl)acetonitrile in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
(3-Methoxyphenyl)acetonitrile, also known as 3-methoxybenzyl cyanide, is a versatile chemical intermediate playing a crucial role in the synthesis of a variety of pharmaceutical compounds.[1][2] Its chemical structure, featuring a reactive nitrile group and a methoxy-substituted phenyl ring, allows for diverse chemical modifications, making it a valuable building block in the development of new therapeutic agents.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical classes, including cardiovascular agents, anesthetics, and potential anticancer compounds.
Overview of Synthetic Applications
This compound serves as a precursor for several important pharmaceutical agents and intermediates. Key applications include its use in the synthesis of:
-
Cardiovascular Drugs: While not a direct precursor in all widespread syntheses, its structural motif is central to drugs like Verapamil (B1683045), a calcium channel blocker used to treat hypertension, angina, and certain heart rhythm disorders.[5][6] The synthesis of Verapamil and its analogs often involves intermediates structurally related to this compound.
-
Anesthetics: It is a precursor to 4-hydroxy-3-methoxyphenylacetonitrile, a key intermediate in the synthesis of the intravenous anesthetic Propanidid (B1678258).[7][8]
-
Isoflavones: this compound can be converted to (3-Methoxyphenyl)acetic acid, a necessary reagent for the synthesis of isoflavones, which are investigated for their potential anticancer and other health benefits.[9][10][11]
-
Antispasmodic Agents: This compound has been identified as a building block for certain antispasmodic drugs.[10][12]
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | References |
| CAS Number | 19924-43-7 | [11][13] |
| Molecular Formula | C₉H₉NO | [10][13] |
| Molecular Weight | 147.17 g/mol | [10][13] |
| Appearance | Clear colorless to slightly yellow liquid | [10] |
| Boiling Point | 164-165 °C at 20 mmHg | [2] |
| Density | 1.054 g/mL at 25 °C | [2][10] |
| Solubility | Insoluble in water; soluble in chloroform (B151607), methanol | [10] |
| Purity | Typically ≥98.0% | [1][14] |
Experimental Protocols
Synthesis of this compound
A common industrial synthesis involves the cyanation of 3-methoxybenzyl chloride.[15][16]
Reaction:
3-Methoxybenzyl chloride + NaCN → this compound + NaCl
Protocol:
-
To a 500 mL four-necked flask equipped with a condenser and stirrer, add 51.5 g (1.05 mol) of sodium cyanide and 110 g of water.
-
Heat the mixture to 70 °C.
-
Slowly add 156.6 g (1.0 mol) of m-methoxybenzyl chloride dropwise over 2 hours.
-
After the addition is complete, increase the temperature to 75-85 °C and maintain for 4 hours.
-
Cool the reaction mixture to approximately 50 °C and separate the layers.
-
The organic layer contains this compound.
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 3-Methoxybenzyl chloride | 156.61 | 156.6 | 1.0 |
| Sodium Cyanide | 49.01 | 51.5 | 1.05 |
| Product | Theoretical Yield (g) | Reported Yield (%) | |
| This compound | 147.17 | 147.17 | 92.5%[16] |
Synthesis of Isoflavones via (3-Methoxyphenyl)acetic acid
This compound can be hydrolyzed to (3-Methoxyphenyl)acetic acid, which is a key precursor for isoflavone (B191592) synthesis through condensation with a phenol, followed by cyclization.
Step 1: Hydrolysis of this compound
Protocol:
-
Reflux this compound with an aqueous solution of a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH).
-
If using a base, the resulting carboxylate salt must be neutralized with acid to precipitate the carboxylic acid.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and extract the (3-Methoxyphenyl)acetic acid into a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Synthesis of 7-Hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one (an Isoflavone)
This protocol utilizes a Hoeben-Hoesch type reaction followed by cyclization.
Protocol:
-
In a reaction vessel, combine resorcinol (B1680541) (1 equivalent) and (3-Methoxyphenyl)acetic acid (1 equivalent).
-
Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O), and heat the mixture. This forms the deoxybenzoin (B349326) intermediate.
-
For the cyclization to the isoflavone, the deoxybenzoin is reacted with a C1 source, such as N,N-dimethylformamide (DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃) or methanesulfonyl chloride.
-
The reaction mixture is then worked up, typically by pouring into water and extracting the product.
-
The crude product is purified by recrystallization or column chromatography.
| Intermediate/Product | Synthesis Step | Typical Yield (%) |
| (3-Methoxyphenyl)acetic acid | Hydrolysis of nitrile | >90% (general) |
| 2,4-Dihydroxy-4'-methoxydeoxybenzoin | Friedel-Crafts acylation | 95%[11] |
| Formononetin (an isoflavone) | Cyclization | 91%[11] |
Synthesis of a Propanidid Intermediate
This compound can be hydroxylated to form 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile, a key intermediate for the anesthetic Propanidid.[4][17]
Protocol for Synthesis of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-methoxy-4-hydroxybenzyl alcohol (1 equivalent) in N,N-Dimethylformamide (DMF).
-
Add sodium cyanide (1.1-1.2 equivalents) to the solution.
-
Heat the reaction mixture to 120°C and stir for 24 hours.
-
Cool the mixture to room temperature and cautiously add water.
-
Adjust the pH to 10 with solid NaOH and remove the DMF by distillation under reduced pressure.
-
Neutralize the aqueous residue to a pH of ~7 with acetic acid.
-
Extract the product with chloroform (5 x 100 mL).
-
Combine the organic extracts, wash with water, dry over anhydrous MgSO₄, filter, and concentrate to yield the product.
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 3-Methoxy-4-hydroxybenzyl alcohol | 154.16 | 185 | 1.2 |
| Potassium Cyanide | 65.12 | 90 | 1.38 |
| Product | Reported Yield (g) | Reported Yield (%) | |
| 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile | 163.17 | 172.3 | 88%[18] |
Signaling Pathways and Mechanisms of Action
Understanding the biological targets and signaling pathways of drugs synthesized from this compound derivatives is critical for drug development.
Verapamil: Calcium Channel Blockade
Verapamil is a calcium channel blocker that exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells.[1][5] This leads to a reduction in myocardial contractility, a slowing of the heart rate, and vasodilation.[12][19]
Caption: Mechanism of action of Verapamil.
Propanidid: Anesthetic Action
Propanidid is an ultra-short-acting anesthetic. Its mechanism of action is believed to involve the potentiation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4][14][20] This leads to neuronal hyperpolarization and inhibition of synaptic transmission.
Caption: Anesthetic mechanism of Propanidid.
Isoflavones: Anticancer Signaling Pathways
Isoflavones, such as genistein (B1671435) and daidzein, are known to exert anticancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[9][15] Key targeted pathways include the MAPK/ERK and PI3K/AKT/mTOR pathways.[9]
Caption: Anticancer signaling of Isoflavones.
Synthetic Workflow Overview
The following diagram illustrates a general workflow for the synthesis of a pharmaceutical agent starting from this compound.
Caption: General synthetic workflow.
These application notes and protocols highlight the significance of this compound as a versatile starting material in pharmaceutical synthesis. The provided methodologies and mechanistic insights offer a valuable resource for researchers and professionals engaged in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. GABA receptor agonist - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Role of GABA Receptors in Anesthesia and Sedation: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. WO2016181292A1 - A process for the preparation of verapamil hydrochloride - Google Patents [patents.google.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP1032568B1 - Process for the preparation of isoflavones - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Eugenol - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. The gamma-aminobutyrate/benzodiazepine receptor from pig brain. Enhancement of gamma-aminobutyrate-receptor binding by the anaesthetic propanidid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Role of Isoflavones in the Prevention of Breast Cancer and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application of (3-Methoxyphenyl)acetonitrile in the Development of the Fungicide Mandestrobin
(3-Methoxyphenyl)acetonitrile , a versatile chemical intermediate, serves as a key precursor in the synthesis of various agrochemicals. Its chemical structure allows for the introduction of the methoxyphenyl group into more complex molecules, a feature leveraged in the development of the strobilurin fungicide, Mandestrobin (B1253266) . This document provides detailed application notes and protocols relevant to researchers, scientists, and drug development professionals interested in the agrochemical applications of this compound and its derivatives.
Application Notes
Fungicide Profile: Mandestrobin
Mandestrobin is a broad-spectrum, systemic, and translaminar fungicide developed by Sumitomo Chemical.[1][2] It belongs to the Quinone outside Inhibitor (QoI) class of fungicides, also known as strobilurins.[1][3] This class of fungicides is renowned for its efficacy against a wide range of plant-pathogenic fungi.[4][5] Mandestrobin is registered for use on various crops, including grapes, strawberries, and turf, for the control of diseases such as Botrytis gray mold and dollar spot.[1]
Mechanism of Action
Like other strobilurin fungicides, Mandestrobin's mode of action is the inhibition of mitochondrial respiration in fungi.[3][6] It specifically binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[3][4] This binding blocks the transfer of electrons between cytochrome b and cytochrome c1, which disrupts the production of ATP, the primary energy currency of the cell.[7] The disruption of energy production ultimately leads to the cessation of fungal growth, spore germination, and mycelial development.[8][9]
Efficacy and Performance
Mandestrobin exhibits high intrinsic activity against a broad spectrum of fungal pathogens.[10] It demonstrates both preventative and curative properties, meaning it can protect plants from infection and can halt the progression of existing infections.[3] Furthermore, its systemic and translaminar properties ensure that the active ingredient is absorbed by the plant and transported to other parts, including untreated areas, providing comprehensive protection.[1][2]
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of Mandestrobin against various plant-pathogenic fungi.
Table 1: In Vitro Fungicidal Activity of Mandestrobin (Mycelial Growth Inhibition)
| Fungal Species | Common Disease | MIC (ppm) | EC50 (ppm) |
| Sclerotinia sclerotiorum | White Mold, Sclerotinia Rot | 0.31[10] | 0.022[6] |
| Monilinia fructicola | Brown Rot | - | 0.034[6] |
| Venturia nashicola | Pear Scab | - | 0.016[6] |
| Botrytis cinerea | Gray Mold | - | 0.075[6] |
| Cercospora beticola | Cercospora Leaf Spot | - | 0.0082[6] |
| Alternaria alternata | Alternaria Leaf Spot | - | 0.065[6] |
| Pyricularia oryzae | Rice Blast | - | 0.062[6] |
| Septoria tritici | Septoria Leaf Blotch | - | 0.18[6] |
| Puccinia recondita | Brown Rust | - | 0.019[6] |
| Gymnosporangium asiaticum | Japanese Pear Rust | - | 0.014[6] |
| Rhizoctonia solani | Rhizoctonia Root Rot | - | 0.043[6] |
MIC: Minimum Inhibitory Concentration; EC50: Half-maximal Effective Concentration
Table 2: In Vivo Fungicidal Activity of Mandestrobin
| Crop | Pathogen | Disease | Application Rate (ppm) | Control Efficacy (%) | Reference |
| Soybean | Sclerotinia sclerotiorum | Sclerotinia Rot | 100 (1/2 registered rate) | ~90 | [10] |
| Soybean | Sclerotinia sclerotiorum | Sclerotinia Rot | 200 (registered rate) | >90 (curative) | [10] |
| Pear | Venturia nashicola | Pear Scab | 133 (lower registered rate) | 97 | [10] |
| Rapeseed | Sclerotinia sclerotiorum | White Stem Rot | Field Trials | Significant Yield Increase | [3][10] |
Experimental Protocols
While a direct, one-step synthesis of Mandestrobin from this compound is not the primary industrial route, the acetonitrile (B52724) moiety is a key functional group in precursors that lead to the final product. The following is a representative, multi-step synthesis protocol for Mandestrobin, illustrating the chemical transformations involved. This protocol is a composite based on published synthetic strategies.[4][8][9]
Protocol: Synthesis of Mandestrobin
Step 1: Synthesis of 2-(2,5-Dimethylphenoxymethyl)benzaldehyde (B1461623)
This step involves the O-alkylation of 2,5-dimethylphenol (B165462) with a substituted benzyl (B1604629) halide.
-
Materials: 2,5-dimethylphenol, 2-(chloromethyl)benzal chloride, Sodium hydroxide (B78521) (NaOH), N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 2,5-dimethylphenol and sodium hydroxide in DMF in a reaction vessel equipped with a stirrer and a condenser.
-
Slowly add 2-(chloromethyl)benzal chloride to the mixture.
-
Heat the reaction mixture to 80-100°C and maintain with stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude intermediate.
-
The crude product is then hydrolyzed using an aqueous acid (e.g., HCl) to yield 2-(2,5-dimethylphenoxymethyl)benzaldehyde. Purify by column chromatography on silica (B1680970) gel.
-
Step 2: Synthesis of 2-Hydroxy-2-(2-(2,5-dimethylphenoxymethyl)phenyl)acetonitrile
This step involves the formation of a cyanohydrin from the aldehyde intermediate.
-
Materials: 2-(2,5-Dimethylphenoxymethyl)benzaldehyde, Sodium cyanide (NaCN), Acetic acid, Ethanol (B145695).
-
Procedure:
-
Dissolve 2-(2,5-dimethylphenoxymethyl)benzaldehyde in ethanol in a flask cooled in an ice bath (0-5°C).
-
Slowly add an aqueous solution of sodium cyanide dropwise to the aldehyde solution with vigorous stirring.
-
Add acetic acid dropwise to maintain a slightly acidic pH.
-
Continue stirring at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the cyanohydrin.
-
Step 3: Hydrolysis of the Cyanohydrin to α-Hydroxy Carboxylic Acid
-
Materials: 2-Hydroxy-2-(2-(2,5-dimethylphenoxymethyl)phenyl)acetonitrile, Concentrated hydrochloric acid (HCl).
-
Procedure:
-
Add the cyanohydrin to a flask containing concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and extract the resulting carboxylic acid with a suitable organic solvent.
-
Wash the organic layer with water, dry, and concentrate to obtain 2-hydroxy-2-(2-(2,5-dimethylphenoxymethyl)phenyl)acetic acid.
-
Step 4: Amidation to form α-Hydroxy-N-methylacetamide
-
Materials: 2-Hydroxy-2-(2-(2,5-dimethylphenoxymethyl)phenyl)acetic acid, Thionyl chloride (SOCl₂), Methylamine (B109427) solution, Dichloromethane (DCM).
-
Procedure:
-
Convert the carboxylic acid to its acid chloride by reacting with thionyl chloride in DCM.
-
In a separate flask, prepare a solution of methylamine in DCM and cool to 0°C.
-
Slowly add the acid chloride solution to the methylamine solution with stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield 2-hydroxy-2-(2-(2,5-dimethylphenoxymethyl)phenyl)-N-methylacetamide.
-
Step 5: Bis-methylation to form Mandestrobin
This final step involves the methylation of both the hydroxyl and the amide groups.
-
Materials: 2-Hydroxy-2-(2-(2,5-dimethylphenoxymethyl)phenyl)-N-methylacetamide, Methyl sulfate, Sodium hydride (NaH), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the α-hydroxy-N-methylacetamide in anhydrous THF under a nitrogen atmosphere.
-
Carefully add sodium hydride to the solution and stir for 30 minutes.
-
Add methyl sulfate dropwise to the reaction mixture.
-
Stir at room temperature for 12-16 hours.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain Mandestrobin.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mda.state.mn.us [mda.state.mn.us]
- 4. Mandestrobin: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Physiological effects of mandestrobin [jstage.jst.go.jp]
- 7. In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
Application Notes and Protocols: (3-Methoxyphenyl)acetonitrile as a Precursor for Isoflavone Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of isoflavones using (3-methoxyphenyl)acetonitrile as a key precursor. This document outlines a multi-step synthetic pathway, including the preparation of the precursor, its conversion to a key deoxybenzoin (B349326) intermediate, and the subsequent cyclization to form the isoflavone (B191592) core.
The protocols provided are based on established chemical transformations and are intended to serve as a guide for laboratory synthesis. All quantitative data has been summarized in tables for clarity, and key experimental workflows are illustrated with diagrams.
Synthetic Pathway Overview
The synthesis of isoflavones from this compound is a versatile method for accessing a range of substituted isoflavone derivatives. The overall strategy involves a three-stage process:
-
Synthesis of this compound: The precursor is synthesized from 3-methoxybenzyl chloride via a nucleophilic substitution reaction with sodium cyanide.
-
Formation of the Deoxybenzoin Intermediate: This key step is achieved through a two-part process. First, the nitrile group of this compound is hydrolyzed to a carboxylic acid. This is followed by a Friedel-Crafts acylation of a suitable phenol (B47542) (e.g., resorcinol) with the resulting (3-methoxyphenyl)acetic acid to yield a deoxybenzoin.
-
Cyclization to the Isoflavone Core: The deoxybenzoin intermediate undergoes cyclization with a one-carbon source to form the final isoflavone structure.
This pathway allows for the introduction of various substituents on both the A and B rings of the isoflavone skeleton, making it a valuable tool in medicinal chemistry and drug discovery for the synthesis of isoflavone libraries with diverse biological activities.[1]
Quantitative Data Summary
The following tables summarize the expected yields and key parameters for each step of the synthesis.
Table 1: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 3-Methoxybenzyl chloride | [2] |
| Reagents | Sodium cyanide, Water | [2] |
| Reaction Time | 4 hours | [2] |
| Temperature | 75-85°C | [2] |
| Yield | 92.5% | [2] |
Table 2: Synthesis of (3-Methoxyphenyl)acetic Acid
| Parameter | Value | Reference |
| Starting Material | This compound | [2] |
| Reagents | 30-70% Concentrated sulfuric acid | [2] |
| Reaction Time | Until nitrile content < 0.1-1% | [2] |
| Temperature | 90-150°C | [2] |
| Yield | High (not specified) | [2] |
Table 3: Synthesis of 2,4-Dihydroxy-3'-methoxydeoxybenzoin
| Parameter | Value | Reference (Analogous) |
| Starting Material | (3-Methoxyphenyl)acetic acid, Resorcinol | [3] |
| Reagents | Boron trifluoride etherate (BF₃·Et₂O) | [3] |
| Reaction Time | Not specified | [3] |
| Temperature | Not specified | [3] |
| Yield | ~57% | [3] |
Table 4: Synthesis of 7-Hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one
| Parameter | Value | Reference (Analogous) |
| Starting Material | 2,4-Dihydroxy-3'-methoxydeoxybenzoin | [3] |
| Reagents | BF₃·Et₂O, DMF, POCl₃ | [3] |
| Reaction Time | Not specified | [3] |
| Temperature | Not specified | [3] |
| Yield | 52-58% | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the precursor from 3-methoxybenzyl chloride.
Materials:
-
500 ml four-necked flask with condenser and stirrer
-
3-Methoxybenzyl chloride (156.6 g, 1.0 mol)
-
Sodium cyanide (51.5 g, 1.05 mol)
-
Water (110 g)
Procedure:
-
To a 500 ml four-necked flask equipped with a condenser and stirrer, add 51.5 g (1.05 mol) of sodium cyanide and 110 g of water.[2]
-
Heat the mixture to 70°C.[2]
-
Slowly add 156.6 g (1.0 mol) of m-methoxybenzyl chloride dropwise over a period of 2 hours.[2]
-
After the addition is complete, increase the temperature to 75-85°C and maintain it for 4 hours with continuous stirring.[2]
-
Cool the reaction mixture to approximately 50°C.[2]
-
Separate the layers to obtain the product. The expected yield is 136 g of this compound crystals (92.5%).[2]
Protocol 2: Hydrolysis of this compound to (3-Methoxyphenyl)acetic Acid
This protocol details the conversion of the nitrile to the corresponding carboxylic acid.
Materials:
-
Reaction vessel with reflux condenser
-
This compound
-
30-70% Concentrated sulfuric acid
-
Activated carbon
-
Sodium hydroxide (B78521) or other suitable base
-
Inorganic acid (e.g., HCl) for acidification
Procedure:
-
Prepare a 30-70% solution of concentrated sulfuric acid in a reaction vessel.[2]
-
Heat the sulfuric acid solution to 90-150°C.[2]
-
Slowly and continuously add this compound to the hot acid.[2]
-
Maintain the temperature and allow the reaction to reflux. Monitor the reaction progress (e.g., by TLC or GC) until the residual nitrile content is less than 1%.[2]
-
Cool the reaction mixture slightly and allow it to stand. Separate and discard the lower acidic water layer.[2]
-
Neutralize the upper oil layer (crude (3-methoxyphenyl)acetic acid) to a pH of 7.5-10 with a suitable base.[2]
-
Add activated carbon to the neutralized solution at 50-90°C for decolorization.[2]
-
Filter the mixture and acidify the filtrate with an inorganic acid to a pH of 1-4.[2]
-
Cool the solution with stirring to precipitate the product.[2]
-
Collect the solid by suction filtration, wash with water, and dry to obtain the finished (3-methoxyphenyl)acetic acid.[2]
Protocol 3: Friedel-Crafts Acylation to form 2,4-Dihydroxy-3'-methoxydeoxybenzoin
This protocol describes the synthesis of the deoxybenzoin intermediate.
Materials:
-
Reaction flask with a reflux condenser
-
(3-Methoxyphenyl)acetic acid (1 equivalent)
-
Resorcinol (1 equivalent)
-
Boron trifluoride etherate (BF₃·Et₂O) (4-6 equivalents)
Procedure:
-
In a reaction flask, combine (3-methoxyphenyl)acetic acid (1 equivalent) and resorcinol (1 equivalent).
-
Add boron trifluoride etherate (4-6 equivalents) to the mixture.
-
Heat the reaction mixture under reflux. The reaction progress should be monitored by TLC. An analogous reaction with 3,4-dimethoxybenzyl carboxylic acid suggests a reaction time may be on the order of hours.[3]
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization (e.g., from aqueous methanol) to obtain 2,4-dihydroxy-3'-methoxydeoxybenzoin. The expected yield is approximately 57% based on an analogous reaction.[3]
Protocol 4: Cyclization to 7-Hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one
This protocol outlines the final step to form the isoflavone.
Materials:
-
Reaction flask
-
2,4-Dihydroxy-3'-methoxydeoxybenzoin
-
Boron trifluoride etherate (BF₃·Et₂O)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Dissolve the 2,4-dihydroxy-3'-methoxydeoxybenzoin in a mixture of boron trifluoride etherate, N,N-dimethylformamide, and phosphorus oxychloride.[3]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice water to precipitate the isoflavone.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization to afford 7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one. The expected yield is in the range of 52-58%.[3]
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be taken at all times. The user is responsible for the safe handling of all chemicals and for the proper disposal of waste.
References
Synthesis of Melatoninergic Phenylalkylamides Using 3-Methoxybenzyl Cyanide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of N-acetyl-2-(3-methoxyphenyl)ethylamine, a phenylalkylamide analog of melatonin (B1676174), using 3-methoxybenzyl cyanide as the starting material. This synthetic route offers a straightforward approach to obtaining melatoninergic compounds, which are valuable tools in the research and development of therapies for sleep disorders, circadian rhythm disturbances, and other neurological conditions. Included are experimental procedures, quantitative data for related compounds, and diagrams of the synthetic workflow and relevant biological signaling pathways.
Introduction
Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone that regulates circadian rhythms through its action on melatonin receptors MT1 and MT2. The synthesis of melatonin analogs is a key area of medicinal chemistry, aimed at developing more potent, selective, or metabolically stable therapeutic agents. Phenylalkylamides, which lack the indole (B1671886) ring of melatonin but retain the key methoxy (B1213986) and N-acetyl groups, represent a class of simplified analogs. This document outlines a two-step synthesis to produce a representative phenylalkylamide, N-acetyl-2-(3-methoxyphenyl)ethylamine, starting from 3-methoxybenzyl cyanide.
Synthetic Pathway Overview
The synthesis proceeds in two main steps:
-
Reduction of the Nitrile: The cyano group of 3-methoxybenzyl cyanide is reduced to a primary amine, yielding 2-(3-methoxyphenyl)ethanamine. This can be achieved through catalytic hydrogenation or with a chemical reducing agent like lithium aluminum hydride.
-
N-Acylation: The resulting primary amine is then acylated on the nitrogen atom using an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to yield the final N-acetyl-2-(3-methoxyphenyl)ethylamine.
Experimental Protocols
Protocol 1: Reduction of 3-Methoxybenzyl Cyanide to 2-(3-Methoxyphenyl)ethanamine via Catalytic Hydrogenation
This protocol describes the reduction of the nitrile to a primary amine using hydrogen gas and a palladium on carbon catalyst.
Materials:
-
3-Methoxybenzyl cyanide
-
Palladium on carbon (10% Pd/C)
-
Ethanol (B145695) (or Methanol)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite pad)
-
Standard laboratory glassware
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
Procedure:
-
In a suitable hydrogenation flask, dissolve 3-methoxybenzyl cyanide (1.0 eq.) in ethanol to a concentration of approximately 0.1-0.2 M.
-
Carefully add 10% Palladium on carbon (5-10 mol%) to the solution under a stream of inert gas.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi for a Parr apparatus, or use a hydrogen-filled balloon for atmospheric pressure hydrogenation) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-24 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 2-(3-methoxyphenyl)ethanamine. The product can be purified further by distillation under reduced pressure if necessary.
Protocol 2: N-Acylation of 2-(3-Methoxyphenyl)ethanamine
This protocol details the acetylation of the primary amine to form the final phenylalkylamide.
Materials:
-
2-(3-Methoxyphenyl)ethanamine (from Protocol 1)
-
Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl)
-
Pyridine (B92270) or Triethylamine (B128534) (TEA)
-
Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-(3-methoxyphenyl)ethanamine (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add a base, such as pyridine or triethylamine (1.2 eq.), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction for completion by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, N-acetyl-2-(3-methoxyphenyl)ethylamine, can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Quantitative Data
| Compound | MT1 Receptor Affinity (Ki, nM) | MT2 Receptor Affinity (Ki, nM) | Selectivity (MT1/MT2) |
| Melatonin | ~0.1 - 0.5 | ~0.5 - 2.0 | ~0.25 - 1 |
| N-propanoyl-3-(3-methoxyphenyl)propanamide | Not Reported | 5.6 | Not Reported |
| N-acetyl-2-(3-methoxyphenyl)ethylamine | Data Not Available | Data Not Available | Data Not Available |
Note: Ki values for melatonin can vary depending on the assay conditions and cell lines used. The data for N-propanoyl-3-(3-methoxyphenyl)propanamide is from a study on chicken brain melatonin receptors and is provided as an example of a high-affinity phenylalkylamide.
Visualizations
Synthetic Workflow
Caption: Synthetic route from 3-methoxybenzyl cyanide to the target phenylalkylamide.
Melatonin Receptor Signaling Pathways
Melatonin exerts its effects primarily through two G protein-coupled receptors, MT1 and MT2, which are predominantly coupled to the inhibitory G protein, Gαi.
Caption: Canonical Gαi-mediated signaling cascade upon melatonin receptor activation.
Conclusion
The synthesis of N-acetyl-2-(3-methoxyphenyl)ethylamine from 3-methoxybenzyl cyanide is a practical and efficient method for producing melatoninergic phenylalkylamides. These compounds serve as valuable scaffolds for further derivatization and as tools for investigating the pharmacology of melatonin receptors. The provided protocols offer a solid foundation for researchers to synthesize and explore this class of compounds in the pursuit of novel therapeutics. Further biological evaluation is required to determine the precise affinity and functional activity of these simplified melatonin analogs at MT1 and MT2 receptors.
Application Notes and Protocols: Nucleophilic Substitution Reactions of (3-Methoxyphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methoxyphenyl)acetonitrile, also known as 3-methoxybenzyl cyanide, is a versatile chemical intermediate widely utilized in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and fine chemical industries.[1] Its structure, featuring a reactive nitrile group and a methoxy-substituted phenyl ring, offers multiple sites for chemical modification. The methylene (B1212753) bridge adjacent to the cyano group is particularly susceptible to deprotonation, forming a stabilized carbanion that can readily participate in nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups at the α-position, making it a valuable building block for complex molecular architectures.
These application notes provide an overview of key nucleophilic substitution reactions of this compound, including its synthesis, α-alkylation, α-arylation, hydrolysis, and reduction. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of these transformations in a research and development setting.
Key Nucleophilic Substitution Reactions
The principal nucleophilic substitution reactions involving this compound can be categorized as follows:
-
Synthesis via Cyanide Displacement: The most common industrial synthesis of this compound involves the nucleophilic substitution of a halide (typically chloride) on 3-methoxybenzyl chloride with a cyanide salt.[2]
-
α-Alkylation: The acidic protons on the carbon adjacent to the nitrile group can be removed by a base to form a nucleophilic carbanion, which can then react with alkyl halides to form α-alkylated products.
-
α-Arylation: Palladium-catalyzed cross-coupling reactions enable the introduction of aryl groups at the α-position.
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 3-methoxyphenylacetic acid, a valuable precursor for many pharmaceuticals.
-
Reduction: The nitrile functionality can be reduced to a primary amine, 2-(3-methoxyphenyl)ethanamine, opening avenues for further derivatization.
Data Presentation
The following tables summarize quantitative data for the key nucleophilic substitution reactions of this compound.
Table 1: Synthesis of this compound via Nucleophilic Substitution
| Leaving Group | Cyanide Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Chloride | Sodium Cyanide | Water | 70-85 | 4 | 92.5 | [2] |
Table 2: Representative α-Alkylation of Benzyl (B1604629) Cyanides
| Benzyl Cyanide Derivative | Alkylating Agent | Base | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzyl Cyanide | n-Propyl Bromide | aq. KOH | TBAB | Solvent-free (ultrasound) | 50-60 | High Conversion | [3] |
| Benzyl Cyanide | Ethyl Bromide | 50% aq. NaOH | Benzyltriethylammonium chloride | Benzene | 28-35 | 78-84 | [4] |
Note: Specific yield for this compound may vary.
Table 3: Palladium-Catalyzed α-Arylation of Related Nitriles
| Nitrile Substrate | Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aryl Nitromethanes | Aryl Bromides | Not specified | Phosphine Ligand | Not specified | Not specified | Not specified | Moderate | [5] |
Note: This represents a general method; specific conditions for this compound would need optimization.
Table 4: Hydrolysis of Methoxybenzyl Cyanide to Methoxyphenylacetic Acid
| Substrate | Reagent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Methoxybenzyl Cyanide | 30-70% Sulfuric Acid | 90-150 | Not specified | High | [6] |
Table 5: Reduction of Acetonitrile (B52724) to Ethylamine
| Substrate | Catalyst | Conditions | Faradaic Efficiency (%) | Reference |
| Acetonitrile | Copper Nanoparticles | Electrocatalytic | ~96 | [7] |
Note: This is a general method for acetonitrile reduction and serves as a model for the reduction of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a standard industrial synthesis.[2]
Materials:
-
3-Methoxybenzyl chloride
-
Sodium cyanide (NaCN)
-
Water
-
500 mL four-necked flask
-
Condenser
-
Stirrer
-
Heating mantle
Procedure:
-
To a 500 mL four-necked flask equipped with a condenser and a stirrer, add 51.5 g (1.05 mol) of sodium cyanide and 110 g of water.
-
Heat the mixture to 70°C with stirring.
-
Slowly add 156.6 g (1.0 mol) of 3-methoxybenzyl chloride to the flask dropwise over a period of 2 hours.
-
After the addition is complete, increase the temperature to 75-85°C and maintain for 4 hours.
-
Cool the reaction mixture to approximately 50°C and separate the organic layer.
-
The product, this compound, is obtained as a crystalline solid. Expected yield: ~136 g (92.5%).
Safety Note: This reaction involves the highly toxic sodium cyanide and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 2: General Procedure for α-Alkylation of this compound
This protocol is a general method based on the alkylation of benzyl cyanides.[4]
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide)
-
50% aqueous sodium hydroxide (B78521) (NaOH)
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Benzene (or another suitable organic solvent)
-
Round-bottom flask
-
Stirrer
-
Cooling bath
Procedure:
-
In a round-bottom flask, combine 50% aqueous sodium hydroxide, this compound, and a catalytic amount of benzyltriethylammonium chloride.
-
Begin stirring and add the alkyl halide dropwise, maintaining the temperature between 28-35°C using a cooling bath if necessary.
-
After the addition is complete, continue stirring for an additional 2 hours.
-
The reaction mixture is then worked up by adding water and extracting with an organic solvent like benzene.
-
The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure.
-
The product can be purified by distillation.
Protocol 3: General Procedure for Hydrolysis of this compound
This protocol is based on the acid-catalyzed hydrolysis of benzyl cyanides.[6]
Materials:
-
This compound
-
Concentrated sulfuric acid (30-70%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, prepare a 30-70% solution of sulfuric acid in water.
-
Heat the acid solution to 90-150°C.
-
Slowly and continuously add this compound to the hot acid solution.
-
Maintain the reaction under reflux until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction mixture and carefully pour it into cold water.
-
The product, 3-methoxyphenylacetic acid, will precipitate and can be collected by filtration.
-
Further purification can be achieved by recrystallization.
Visualizations
Reaction Scheme: Synthesis of this compound
Caption: Synthesis of this compound.
Workflow: α-Alkylation of this compound
Caption: Workflow for α-alkylation.
Mechanism: Hydrolysis of this compound
Caption: Mechanism of nitrile hydrolysis.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Palladium-Catalyzed α-Arylation of Aryl Nitromethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]
- 7. osti.gov [osti.gov]
Application Notes and Protocols: Reduction of (3-Methoxyphenyl)acetonitrile to a Primary Amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reduction of the nitrile group in (3-methoxyphenyl)acetonitrile to a primary amine, 2-(3-methoxyphenyl)ethan-1-amine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols outlined below describe two robust and widely applicable methods: catalytic hydrogenation using Raney® Nickel and chemical reduction with lithium aluminum hydride (LiAlH₄).
Introduction
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. The resulting primary amines are versatile building blocks, readily undergoing further functionalization. This compound is a common starting material in medicinal chemistry, and its reduction product, 2-(3-methoxyphenyl)ethan-1-amine, is a key intermediate for various therapeutic agents. The choice of reduction method often depends on factors such as substrate compatibility with functional groups, scalability, safety, and cost.
This document provides a comparative overview of two popular methods and detailed, step-by-step protocols to guide researchers in the successful synthesis of the target primary amine.
Comparative Data of Reduction Methods
The following table summarizes the key quantitative parameters for the two described reduction methods. This allows for a direct comparison to aid in method selection based on specific experimental needs and constraints.
| Parameter | Method 1: Catalytic Hydrogenation (Raney® Ni/KBH₄) | Method 2: Chemical Reduction (LiAlH₄) |
| Primary Reagent | Potassium Borohydride (B1222165) (KBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Catalyst | Raney® Nickel | None |
| Solvent | Dry Ethanol (B145695) | Dry Diethyl Ether or THF |
| Substrate:Reagent Ratio | 1 : 4 (molar ratio of nitrile to KBH₄) | 1 : 1 to 1.5 (molar ratio of nitrile to LiAlH₄) |
| Reaction Temperature | Room Temperature to 40°C | 0°C to Reflux |
| Reaction Time | 45 minutes - 2 hours | 1 - 4 hours |
| Work-up Procedure | Filtration, Evaporation, Extraction | Cautious quenching with water/base, Extraction |
| Typical Yield | Good to Excellent (>80%)[1] | Excellent (>90%)[2][3] |
| Key Safety Concerns | Flammable hydrogen gas may be evolved. Raney® Ni is pyrophoric when dry. | LiAlH₄ is highly reactive with water and protic solvents, releasing flammable hydrogen gas. Pyrophoric. |
Experimental Protocols
Method 1: Catalytic Transfer Hydrogenation using Raney® Nickel and Potassium Borohydride
This method offers a mild and efficient route for the reduction of nitriles to primary amines, avoiding the need for high-pressure hydrogenation equipment.[1][4]
Materials:
-
This compound
-
Potassium Borohydride (KBH₄)
-
Raney® Nickel (50% slurry in water)
-
Dry Ethanol
-
Ethyl Acetate (B1210297)
-
Deionized Water
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel or Celite® pad)
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add dry ethanol (25 mL).
-
Carefully add potassium borohydride (2.16 g, 40 mmol) to the ethanol with stirring.
-
Under a fume hood, carefully add Raney® Nickel (approximately 0.64 g of moist weight) to the stirred suspension.
-
Add this compound (1.47 g, 10 mmol) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature for 45-60 minutes. The reaction can be gently warmed to 40°C to increase the rate if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the Raney® Nickel on the filter to dry, as it is pyrophoric. Quench the filter cake with water immediately after filtration.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(3-methoxyphenyl)ethan-1-amine.
-
The product can be further purified by distillation under reduced pressure or by column chromatography if necessary.
Method 2: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)
This is a powerful and general method for the reduction of nitriles, typically providing high yields of the primary amine.[2][5][6][7]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Dry Diethyl Ether or Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide (B78521) Solution
-
Anhydrous Sodium Sulfate
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere of nitrogen or argon.
-
In the flask, prepare a suspension of lithium aluminum hydride (0.57 g, 15 mmol) in dry diethyl ether (30 mL).
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve this compound (1.47 g, 10 mmol) in dry diethyl ether (20 mL) and add it to the dropping funnel.
-
Add the solution of the nitrile dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then gently heat to reflux for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the flask back to 0°C in an ice bath.
-
Caution: The following quenching procedure is highly exothermic and generates hydrogen gas. It must be performed slowly and carefully in a fume hood.
-
Slowly and dropwise, add deionized water (0.6 mL).
-
Next, add 15% sodium hydroxide solution (0.6 mL) dropwise.
-
Finally, add deionized water (1.8 mL) dropwise.
-
-
Stir the resulting granular precipitate for 15-20 minutes.
-
Filter the solid aluminum salts and wash them thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings, dry the solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-(3-methoxyphenyl)ethan-1-amine.
-
The product can be further purified by distillation under reduced pressure if necessary.
Visualizations
The following diagrams illustrate the overall workflow and the logical steps of the reduction processes.
References
- 1. CN1810766A - Nitrile reducing process to prepare amine - Google Patents [patents.google.com]
- 2. studymind.co.uk [studymind.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Hydrolysis of (3-Methoxyphenyl)acetonitrile to (3-Methoxyphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methoxyphenyl)acetonitrile is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its hydrolysis to (3-Methoxyphenyl)acetic acid is a fundamental transformation, providing a crucial building block for more complex molecules. This document provides detailed application notes and experimental protocols for the acidic, basic, and enzymatic hydrolysis of this compound.
Data Presentation
The following table summarizes the quantitative data for different hydrolysis methods of this compound. Please note that specific yields can vary based on the precise reaction conditions and scale.
| Hydrolysis Method | Reagents | Temperature | Reaction Time | Reported Yield (%) | Notes |
| Acidic Hydrolysis | Concentrated Sulfuric Acid, Water | 90-150°C | Not specified | ~86%[1] | Yield reported for the para-isomer, but the process is applicable to the meta-isomer.[1] |
| Basic Hydrolysis | Sodium Hydroxide (B78521), Water, Ethanol (B145695) | Reflux | Not specified | High (expected) | General method for arylacetonitriles; specific yield for the 3-methoxy isomer is not detailed in the searched literature. |
| Enzymatic Hydrolysis | Nitrilase (e.g., from Gordonia terrae or other microbial sources), Phosphate (B84403) Buffer | 30-40°C | Variable | High (expected) | Conditions are enzyme-specific and may require optimization. Nitrilases directly convert nitriles to carboxylic acids.[2][3] |
Experimental Protocols
Protocol 1: Acidic Hydrolysis using Sulfuric Acid
This protocol is adapted from a procedure for the hydrolysis of methoxyphenylacetonitrile.[1]
Materials:
-
This compound
-
Concentrated sulfuric acid (98%)
-
Water
-
Sodium hydroxide solution (for neutralization)
-
Activated carbon
-
Inorganic acid (e.g., HCl or H₂SO₄ for acidification)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
In a well-ventilated fume hood, prepare a 30-70% solution of sulfuric acid by slowly adding concentrated sulfuric acid to water with cooling.
-
Heat the diluted sulfuric acid solution to 90-150°C in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Slowly add this compound dropwise to the hot acid solution with vigorous stirring.
-
After the addition is complete, maintain the reaction mixture at reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and allow it to stand. Separate the upper organic layer containing the product from the lower aqueous acidic layer.
-
Neutralize the organic layer with a sodium hydroxide solution to a pH of 7.5-10.
-
For decolorization, add activated carbon and heat the mixture at 50-90°C, followed by filtration.
-
Acidify the filtrate with an inorganic acid to a pH of 1-4 to precipitate the (3-Methoxyphenyl)acetic acid.
-
Cool the mixture to induce further precipitation and collect the solid product by vacuum filtration.
-
Wash the product with cold water and dry to obtain the final product.
Protocol 2: Basic Hydrolysis using Sodium Hydroxide
This is a general procedure for the hydrolysis of arylacetonitriles.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a mixture of ethanol and a 10-20% aqueous solution of sodium hydroxide.
-
Heat the reaction mixture to reflux and maintain it at this temperature with stirring. Monitor the reaction by TLC until the nitrile is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-acidic byproducts.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is strongly acidic, leading to the precipitation of the carboxylic acid.
-
Collect the precipitated (3-Methoxyphenyl)acetic acid by vacuum filtration.
-
Wash the solid with cold water to remove inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).
Protocol 3: Enzymatic Hydrolysis using Nitrilase
This protocol provides a general framework for the enzymatic hydrolysis of arylacetonitriles. The specific nitrilase and optimal conditions may require screening and optimization.[2][4]
Materials:
-
This compound
-
Nitrilase enzyme (whole cells or purified enzyme)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0-8.0)
-
Organic co-solvent (e.g., DMSO or methanol, if needed for substrate solubility)
-
Acid for pH adjustment (e.g., HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Prepare a suspension of the nitrilase-containing whole cells or a solution of the purified enzyme in a phosphate buffer at the optimal pH for the enzyme (typically between 7.0 and 8.0).
-
Add this compound to the enzyme preparation. If the substrate has low aqueous solubility, a small amount of a water-miscible organic co-solvent can be added.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (often in the range of 30-40°C) with gentle agitation.
-
Monitor the reaction progress by analyzing samples periodically using techniques such as HPLC or GC to measure the consumption of the nitrile and the formation of the carboxylic acid.
-
Once the reaction has reached completion, terminate the reaction by removing the enzyme (e.g., by centrifugation for whole cells or denaturation by pH change or heat for purified enzymes).
-
Adjust the pH of the supernatant to an acidic value (e.g., pH 2-3) using HCl to protonate the carboxylic acid.
-
Extract the (3-Methoxyphenyl)acetic acid with an organic solvent such as ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the product.
Mandatory Visualizations
Caption: Experimental workflow for the hydrolysis of this compound.
Caption: Chemical pathways for the hydrolysis of this compound.
References
Application Notes and Protocols for the Characterization of (3-Methoxyphenyl)acetonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: (3-Methoxyphenyl)acetonitrile, also known as 3-methoxybenzyl cyanide, is a versatile organic compound utilized as a key intermediate in the synthesis of various pharmaceuticals, including antispasmodic agents and isoflavones with potential anticancer properties.[1][2][3] Accurate characterization of this compound is crucial for ensuring its purity, identity, and quality in research and drug development settings. These application notes provide detailed protocols for the analytical characterization of this compound using various instrumental techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and for the development of analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO | [1][3] |
| Molecular Weight | 147.17 g/mol | [1][4] |
| Appearance | Clear colorless to slightly yellow liquid | [1][2] |
| Melting Point | 8 °C | [1] |
| Boiling Point | 164-165 °C at 20 mmHg | [2] |
| Density | 1.054 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.5402 | [1][2] |
| Solubility | Soluble in Chloroform (B151607), Methanol; Insoluble in water | [1] |
| Storage Temperature | 2-8°C | [1] |
Chromatographic Methods
Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the quantitative analysis and purity determination of this compound.
Experimental Protocol:
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: Newcrom R1 reverse-phase column.[5]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[6]
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
GC is a powerful technique for analyzing the volatile compound this compound, often coupled with a mass spectrometer (GC-MS) for definitive identification.
Experimental Protocol 1:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium.[7]
-
Injector: Split/splitless injector.
-
Oven Temperature Program: Start at 60°C (hold for 1 min), ramp at 5°C/min to 210°C, then ramp at 10°C/min to 280°C (hold for 15 min).[7]
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like acetone (B3395972) or ethyl acetate.
Experimental Protocol 2:
-
Column: DB-5 capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium.[7]
-
Oven Temperature Program: Ramp at 3 K/min from 60°C to 240°C.[7]
Table 3: GC Kovats Retention Indices
| Column Type | Active Phase | Kovats Retention Index (I) | Reference |
| Capillary | HP-5MS | 1379.4 | [7] |
| Capillary | DB-5 | 1372 | [7] |
Table 4: GC-MS Data
| Library | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |
| Main library | 147 | 77 | 132 |
| Replicate library | 147 | 77 | 116 |
Data obtained from the NIST Mass Spectrometry Data Center.[4]
Spectroscopic Methods
Spectroscopic methods are employed for the structural elucidation and confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol (¹H and ¹³C NMR):
-
Instrumentation: 400 MHz NMR spectrometer.[8]
-
Solvent: Deuterated chloroform (CDCl₃).[8]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
¹H NMR Acquisition: Standard proton experiment.
-
¹³C NMR Acquisition: Standard carbon experiment (e.g., PENDANT).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: The analysis can be performed on the neat liquid sample using an Attenuated Total Reflectance (ATR) accessory or as a liquid film between salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Acquire the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
Expected Characteristic IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | ~2250 |
| C-O (Aromatic ether) | ~1250 and ~1040 |
| C-H (Aromatic) | ~3100-3000 |
| C-H (Aliphatic) | ~3000-2850 |
| C=C (Aromatic) | ~1600 and ~1480 |
Visualized Workflows
Analytical Workflow for this compound Characterization
Caption: General analytical workflow for the characterization of this compound.
Logical Relationship of Analytical Data
Caption: Relationship between analytical techniques and the properties they determine.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 19924-43-7 [chemicalbook.com]
- 3. CAS 19924-43-7: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C9H9NO | CID 88310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound(19924-43-7) 1H NMR [m.chemicalbook.com]
Application Note: HPLC Analysis of (3-Methoxyphenyl)acetonitrile and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methoxyphenyl)acetonitrile and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for monitoring reaction progress, ensuring the quality of intermediates, and performing purity analysis of final active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of these compounds due to its high resolution, sensitivity, and reproducibility.
This application note provides a detailed protocol for the HPLC analysis of this compound and its derivatives, including recommended chromatographic conditions, sample preparation procedures, and method validation parameters.
Experimental Protocols
Recommended HPLC Method for this compound
A reverse-phase HPLC method is suitable for the analysis of this compound.[1][2] The following conditions are recommended as a starting point for method development and analysis.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Newcrom R1, C18, 5 µm, 4.6 x 150 mm (or equivalent)[1] |
| Mobile Phase | Acetonitrile (B52724) (MeCN) and Water with an acid modifier[1] |
| A typical mobile phase composition is a mixture of acetonitrile and water, with the addition of a small amount of phosphoric acid or formic acid to improve peak shape.[1] For Mass Spectrometry (MS) compatible applications, formic acid is preferred over phosphoric acid.[1] | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled at 30 °C |
| Detection | UV at 275 nm |
Sample Preparation
Proper sample preparation is essential for accurate and reproducible HPLC results. The following is a general procedure for preparing samples of this compound and its derivatives.
-
Standard Solution Preparation:
-
Accurately weigh a known amount of the this compound reference standard.
-
Dissolve the standard in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for calibration.
-
-
Sample Solution Preparation:
-
For bulk drug substances or reaction mixtures, accurately weigh the sample and dissolve it in a suitable solvent to achieve a concentration within the calibration range.
-
For samples in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest.
-
Filter all sample solutions through a 0.45 µm syringe filter prior to injection to remove any particulate matter that could clog the HPLC column.
-
Method Validation Parameters
To ensure the suitability of the HPLC method for its intended purpose, it should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Data Presentation
The following tables provide an example of how to structure quantitative data for the HPLC analysis of this compound and its derivatives.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 8500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
| %RSD of Retention Time (n=6) | ≤ 1.0% | 0.3% |
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15023 |
| 5 | 75115 |
| 10 | 150230 |
| 25 | 375575 |
| 50 | 751150 |
| 100 | 1502300 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy and Precision Data
| Concentration (µg/mL) | Recovery (%) | RSD (%) (Repeatability) | RSD (%) (Intermediate Precision) |
| 10 | 99.5 | 1.2 | 1.8 |
| 50 | 100.2 | 0.9 | 1.5 |
| 90 | 100.5 | 0.8 | 1.3 |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantitation (LOQ) | 0.3 |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound and its derivatives.
Caption: HPLC Analysis Workflow.
Logical Relationship for Method Development
The following diagram illustrates the logical relationships in developing an HPLC method for aromatic nitriles.
Caption: HPLC Method Development Logic.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Methoxyphenyl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (3-Methoxyphenyl)acetonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: The predominant industrial method for synthesizing this compound is the nucleophilic substitution of 3-methoxybenzyl chloride with sodium cyanide. This method is favored for its efficiency and scalability, often achieving yields of over 90%. A typical procedure involves reacting 3-methoxybenzyl chloride with a slight molar excess of sodium cyanide in an aqueous solution at a temperature of 70-85°C for several hours.[1]
Q2: What are the main side reactions that can lower the yield of the synthesis?
A2: The two primary side reactions that can significantly reduce the yield of this compound are:
-
Hydrolysis of the starting material: 3-Methoxybenzyl chloride can be hydrolyzed to 3-methoxybenzyl alcohol, especially in aqueous media. This is more likely to occur with more reactive benzyl (B1604629) halides.
-
Formation of isonitrile: The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom. Attack by the nitrogen atom leads to the formation of the isomeric and often undesirable 3-methoxyphenyl (B12655295) isocyanide.
Q3: How can I minimize the formation of byproducts?
A3: To minimize the formation of byproducts, consider the following:
-
For Hydrolysis: Using an anhydrous solvent system, such as dry acetone (B3395972), can prevent the hydrolysis of 3-methoxybenzyl chloride to the corresponding alcohol. For example, the synthesis of the similar p-methoxyphenylacetonitrile in anhydrous acetone was shown to decrease the formation of the alcohol byproduct.
-
For Isonitrile Formation: The choice of solvent can also influence the ratio of nitrile to isonitrile. The use of anhydrous acetone has been reported to decrease the formation of isonitriles in similar reactions.
Q4: What is the role of a phase-transfer catalyst (PTC) in this synthesis?
A4: A phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt, can be beneficial in reactions where the reactants are in different phases (e.g., an aqueous solution of sodium cyanide and an organic solution of 3-methoxybenzyl chloride). The PTC facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase, thereby increasing the reaction rate and potentially the yield. The use of a PTC can lead to faster reactions and higher conversions.
Q5: What are the recommended safety precautions when working with cyanides?
A5: Sodium cyanide is highly toxic. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols. Quenching can be done by treating the aqueous cyanide waste with an excess of sodium hypochlorite (B82951) (bleach) under basic conditions (pH > 10) to oxidize the cyanide to the less toxic cyanate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Poor quality of starting material: 3-Methoxybenzyl chloride is unstable and can decompose over time. 2. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 3. Moisture in the reaction: Water can lead to the hydrolysis of 3-methoxybenzyl chloride. | 1. Use freshly prepared or purified 3-methoxybenzyl chloride. 2. Monitor the reaction by TLC or GC to ensure the consumption of the starting material. If the reaction stalls, consider increasing the temperature or reaction time. A typical reaction is run at 70-85°C for 4 hours.[1] 3. If hydrolysis is a suspected issue, consider switching to an anhydrous solvent like dry acetone. |
| Presence of a Significant Amount of 3-Methoxybenzyl Alcohol | Hydrolysis of 3-methoxybenzyl chloride: This is likely due to the presence of water in the reaction mixture. | 1. Use an anhydrous solvent system (e.g., dry acetone). 2. Ensure all glassware is thoroughly dried before use. |
| Product is Contaminated with an Isomer (Isonitrile) | Ambident nature of the cyanide nucleophile: The cyanide ion can attack via the nitrogen atom to form the isonitrile. | 1. The choice of solvent can influence the nitrile/isonitrile ratio. Anhydrous acetone has been shown to reduce isonitrile formation in similar reactions. 2. Purify the crude product by distillation. Isonitriles often have different boiling points than the corresponding nitriles. 3. For purification, the crude product can be washed with warm 50% sulfuric acid, which selectively hydrolyzes the isocyanide. This should be followed by a wash with a saturated sodium bicarbonate solution. |
| Difficulty in Isolating the Product | Emulsion formation during workup: This can make phase separation difficult. Product is an oil: this compound is a low-melting solid or an oil, which can be challenging to handle. | 1. Add a small amount of brine (saturated NaCl solution) to help break up emulsions. 2. If the product is an oil, ensure complete extraction from the aqueous layer using a suitable organic solvent. The product can be purified by vacuum distillation. |
Data Presentation
Table 1: Reaction Conditions and Reported Yields for the Synthesis of this compound and Analogs
| Starting Material | Cyanide Source | Solvent | Temperature (°C) | Reaction Time (h) | Catalyst | Reported Yield (%) | Reference |
| 3-Methoxybenzyl chloride | Sodium Cyanide | Water | 70-85 | 4 | None | 92.5 | [1] |
| p-Anisyl chloride | Sodium Cyanide | Anhydrous Acetone | Reflux | 16-20 | Sodium Iodide | 74-81 | |
| Benzyl chloride | Sodium Cyanide | 95% Ethanol/Water | Reflux | Not specified | None | ~80 |
Note: Data for p-anisyl chloride and benzyl chloride are for structurally similar compounds and are provided for comparative purposes.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from a reported industrial synthesis method.[1]
Materials:
-
3-Methoxybenzyl chloride (1.0 mol, 156.6 g)
-
Sodium cyanide (1.05 mol, 51.5 g)
-
Water (110 g)
-
500 mL four-necked flask equipped with a mechanical stirrer, condenser, dropping funnel, and thermometer
Procedure:
-
To the four-necked flask, add sodium cyanide and water.
-
Heat the mixture to 70°C with stirring to dissolve the sodium cyanide.
-
Slowly add the 3-methoxybenzyl chloride dropwise over 2 hours, maintaining the temperature at 70°C.
-
After the addition is complete, increase the temperature to 75-85°C and maintain it for 4 hours.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to approximately 50°C.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Separate the lower organic layer, which contains the crude this compound.
-
The crude product can be purified by vacuum distillation.
Waste Treatment:
The upper aqueous layer containing cyanide must be treated before disposal. Add sodium hydroxide (B78521) to make the solution strongly basic (pH > 12). Then, slowly add an excess of sodium hypochlorite (bleach) with stirring to oxidize the cyanide to the less toxic cyanate. The temperature should be monitored and controlled during this process.
Mandatory Visualizations
Caption: Main and side reaction pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: Synthesis of 3-Methoxybenzyl Cyanide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the synthesis of 3-methoxybenzyl cyanide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions and impurities observed during the synthesis of 3-methoxybenzyl cyanide from 3-methoxybenzyl chloride?
A1: The primary synthesis route involves the nucleophilic substitution of 3-methoxybenzyl chloride with a cyanide salt (e.g., NaCN, KCN). While generally efficient, several side reactions can lead to impurities. The most common byproducts include:
-
3-Methoxybenzyl Alcohol: Arises from the hydrolysis of the starting material, 3-methoxybenzyl chloride. This is particularly common when using aqueous solvent systems.[1]
-
3-Methoxybenzoic Acid: Results from the hydrolysis of the target nitrile product. This can occur if the reaction is heated for extended periods or under harsh acidic or basic conditions.[2][3][4]
-
Dimeric or Polymeric Impurities: These can form under certain conditions, particularly at higher concentrations or temperatures, leading to complex impurity profiles.[5]
-
(3-Methoxyphenyl)methyl Isocyanide: As an ambident nucleophile, the cyanide ion can attack via the nitrogen atom to form the isonitrile isomer, though this is typically a minor byproduct. Using anhydrous polar aprotic solvents like acetone (B3395972) can minimize isonitrile formation.[1]
-
Elimination Products: Although less common for primary benzylic halides, the cyanide ion can act as a base, potentially leading to E2 elimination byproducts.[6][7]
Q2: My reaction yield is significantly lower than expected. What are the potential causes?
A2: Low yields can often be attributed to one or more of the side reactions listed above. Key factors to investigate include:
-
Incomplete Conversion: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material.[5]
-
Hydrolysis of Starting Material: If water is present in the solvent or reagents, a significant portion of your 3-methoxybenzyl chloride may be converted to 3-methoxybenzyl alcohol instead of the desired nitrile.[1]
-
Product Loss During Workup: The product may be lost during the extraction or purification steps. Ensure proper phase separation and consider back-extracting the aqueous layer to recover any dissolved product.
-
Sub-optimal Reaction Conditions: Temperature, solvent, and agitation are critical parameters. Poor mixing can create localized "hot spots" or concentration gradients, promoting side reactions.[5] The reaction of 3-methoxybenzyl chloride with sodium cyanide is often optimized at a temperature of 70-85°C.[8][9]
Q3: I am observing a byproduct that I've identified as 3-methoxybenzoic acid. How can I prevent its formation?
A3: The formation of 3-methoxybenzoic acid occurs via the hydrolysis of your 3-methoxybenzyl cyanide product. This process typically happens in two stages: first to an amide intermediate, then to the carboxylic acid.[10][11] To prevent this:
-
Avoid Prolonged Heating: Do not extend the reaction time unnecessarily after the starting material has been consumed.
-
Control pH During Workup: Avoid strongly acidic or basic conditions during the workup and purification steps, especially when heating. Basic hydrolysis is often performed with a hydroxide (B78521) base at high temperatures (reflux), which should be avoided during a standard synthesis workup.[2]
-
Moderate Reaction Temperature: Keep the reaction temperature within the optimal range (e.g., 70-85°C) to avoid accelerating the hydrolysis of the nitrile product.[8][9]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues.
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| Low Purity (<98%) with Multiple Impurities | Presence of water in reagents/solvent | Use anhydrous solvents (e.g., dry acetone) and ensure reagents are dry.[1] | Minimizes formation of 3-methoxybenzyl alcohol. |
| Oxidation of starting material (if using alcohol/aldehyde) | Conduct the reaction under an inert atmosphere (e.g., Nitrogen, Argon).[5] | Prevents formation of aldehyde or carboxylic acid impurities from the start. | |
| Inefficient mixing at scale | Ensure the reactor has an appropriate agitator and that the speed is sufficient to maintain a homogeneous mixture.[5] | Reduces localized side reactions and improves conversion rate. | |
| Significant amount of unreacted 3-methoxybenzyl chloride | Insufficient reaction time or temperature | Monitor reaction by TLC/HPLC. If incomplete, consider extending the reaction time or slightly increasing the temperature within the recommended range.[5] | Drives the reaction to completion, increasing product yield. |
| Poor quality of cyanide salt | Use a high-purity, finely powdered cyanide salt to ensure sufficient reactive surface area. | Improves reaction kinetics and overall conversion. | |
| Formation of 3-methoxybenzyl alcohol | Hydrolysis of 3-methoxybenzyl chloride | Switch to an anhydrous solvent system like acetone or DMSO instead of aqueous mixtures.[1] | Significantly reduces or eliminates the alcohol byproduct. |
| Formation of polymeric/tar-like substances | Excessive temperature or concentration | Strictly control the reaction temperature. Consider a Design of Experiments (DoE) study to find the optimal temperature range. Avoid overly concentrated reaction mixtures.[5] | Minimizes the formation of high molecular weight impurities. |
Data Presentation
The following table summarizes reported yields for the synthesis of 3-methoxybenzyl cyanide from its corresponding benzyl (B1604629) chloride under various conditions.
| Cyanide Salt | Solvent | Catalyst | Temperature | Time | Yield | Reference |
| KCN (0.49 mol) | Methanol (350 ml) | KI (5 g) | Reflux | 12 h | 92% | [12][13] |
| NaCN (1.05 mol) | Water (110 g) | None | 75-85°C | 4 h | 92.5% | [9] |
| NaCN (1.5 mol) | Dry Acetone (500 ml) | NaI (10 g) | Reflux | 16-20 h | 74-81% | [1] |
| Note: This protocol is for the para-isomer (p-methoxyphenylacetonitrile) but illustrates the use of an anhydrous system. |
Experimental Protocols
Key Experiment: Synthesis from 3-Methoxybenzyl Chloride and Sodium Cyanide
This protocol is a representative example based on common industrial and laboratory procedures.[8][9]
1. Reaction Setup:
-
In a well-ventilated fume hood, equip a four-necked flask with a mechanical stirrer, reflux condenser, thermometer, and a dropping funnel.
-
Charge the flask with 51.5g (1.05 mol) of sodium cyanide and 110g of water.
2. Reaction Execution:
-
Begin stirring and heat the mixture to 70°C.
-
Using the dropping funnel, add 156.6g (1.0 mol) of 3-methoxybenzyl chloride dropwise over approximately 2 hours, maintaining the internal temperature.
-
After the addition is complete, increase the temperature to 75-85°C.
-
Maintain stirring at this temperature for 4 hours, monitoring the reaction by TLC until the starting material is consumed.
3. Workup and Isolation:
-
Cool the reaction mixture to approximately 50°C.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Separate the lower organic layer (the crude product). The upper aqueous layer contains excess cyanide and should be handled and disposed of according to safety protocols.
-
The crude product can be purified by vacuum distillation (b.p. 145-150°C at 1.70 kPa).[12][13]
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Key reaction pathways in the synthesis of 3-methoxybenzyl cyanide.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. Ch 11 : Eliminations of benzylic systems [chem.ucalgary.ca]
- 8. nbinno.com [nbinno.com]
- 9. (3-Methoxyphenyl)acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 10. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 13. CZ301063B6 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
Handling and storage precautions for (3-Methoxyphenyl)acetonitrile
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the handling, storage, and use of (3-Methoxyphenyl)acetonitrile (CAS 19924-43-7). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the safe and effective use of this compound in your laboratory.
Physical and Chemical Properties
This compound is a versatile organic compound used in a variety of synthetic applications.[1][2] Its physical and chemical properties are summarized below for easy reference.
| Property | Value |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.17 g/mol |
| Appearance | Clear colorless to slightly yellow liquid |
| Melting Point | 8 °C |
| Boiling Point | 164-165 °C at 20 mmHg |
| Density | 1.054 g/mL at 25 °C |
| Solubility | Soluble in chloroform (B151607) and methanol. Insoluble in water. |
| Refractive Index | n20/D 1.5402 |
| Storage Temperature | 2-8°C |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3] As a nitrile, it can release toxic hydrogen cyanide upon decomposition, particularly in the presence of strong acids or during a fire.[4]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: A comprehensive PPE strategy is crucial. This includes:
-
Hand Protection: Double-gloving with nitrile gloves is recommended.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Skin and Body Protection: A buttoned lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3]
Q3: What are the recommended storage conditions for this compound?
A3: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3] Keep the container tightly sealed and clearly labeled. The recommended storage temperature is between 2-8°C.
Q4: How should I dispose of waste containing this compound?
A4: Waste containing this compound should be treated as hazardous waste. Collect all waste in a clearly labeled, sealed, and chemically compatible container. Do not mix with other waste streams. Dispose of the hazardous waste through your institution's environmental health and safety (EHS) program, following all local, state, and federal regulations.[3]
Q5: My sample of this compound has a yellow tint. Is it still usable?
A5: A slight yellow color is often acceptable and may not indicate significant degradation for many applications. However, a pronounced yellow or brown color could suggest the presence of impurities. For sensitive reactions, it is advisable to purify the liquid, for example, by vacuum distillation, before use.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments involving this compound.
Low Reaction Yield in Nucleophilic Substitution
Problem: When using this compound as a nucleophile (e.g., after deprotonation of the α-carbon), I am observing low yields.
Possible Causes & Solutions:
-
Incomplete Deprotonation: The acidity of the α-protons is moderate. Ensure a sufficiently strong base (e.g., LDA, NaH) is used in an appropriate solvent (e.g., THF, DMF) to achieve complete deprotonation.
-
Steric Hindrance: The substrate may be too sterically hindered. Consider using a less hindered electrophile or optimizing reaction conditions such as temperature and reaction time.
-
Side Reactions: The anionic intermediate can be prone to side reactions. Maintain a low temperature during deprotonation and subsequent reaction to minimize these.
Difficulty in Hydrolyzing the Nitrile Group
Problem: I am struggling to hydrolyze the nitrile in my derivative of this compound to a carboxylic acid.
Possible Causes & Solutions:
-
Insufficiently Harsh Conditions: Nitrile hydrolysis is notoriously slow and requires vigorous conditions.[5]
-
Acidic Hydrolysis: Use a concentrated strong acid like HCl or H₂SO₄ and heat the reaction mixture under reflux for an extended period.[6]
-
Basic Hydrolysis: Use a concentrated strong base like NaOH or KOH and heat under reflux. Note that this will initially form the carboxylate salt, which will require acidification in a separate step to yield the carboxylic acid.[5]
-
-
Incomplete Reaction: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). If the reaction stalls, consider increasing the temperature or reaction time.
Controlling Hydrolysis to the Amide Stage
Problem: I want to stop the hydrolysis at the amide stage, but the reaction proceeds to the carboxylic acid.
Possible Causes & Solutions:
-
Reaction Conditions are Too Harsh: The amide is an intermediate in the hydrolysis of a nitrile to a carboxylic acid and can be further hydrolyzed under the same conditions.[6] To isolate the amide, milder conditions are necessary.
-
Controlled Acidic Hydrolysis: Some sources suggest that using milder acidic conditions, such as HCl at a controlled temperature of around 40°C, may allow for the isolation of the amide.[7]
-
Use of a Catalyst: Certain catalysts can promote the hydration of the nitrile to the amide without significantly promoting the subsequent hydrolysis to the carboxylic acid. Careful screening of catalysts and reaction conditions is necessary.
-
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 3-methoxybenzyl chloride and sodium cyanide.[8]
Materials:
-
3-methoxybenzyl chloride
-
Sodium cyanide (NaCN)
-
Water
-
500 mL four-necked flask with condenser and stirrer
Procedure:
-
In the 500 mL four-necked flask, add 51.5 g (1.05 mol) of sodium cyanide to 110 g of water.
-
Heat the mixture to 70°C with stirring.
-
Add 156.6 g (1.0 mol) of 3-methoxybenzyl chloride dropwise over 2 hours.
-
After the addition is complete, increase the temperature to 75-85°C and maintain for 4 hours.
-
Cool the reaction mixture to approximately 50°C.
-
Separate the layers to obtain this compound.
Expected Yield: Approximately 92.5%.
Visual Workflow
The following diagram illustrates the key decision points for the safe handling and storage of this compound.
Caption: Safe handling and storage workflow.
References
- 1. CAS 19924-43-7: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Preventing decomposition of (3-Methoxyphenyl)acetonitrile during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the decomposition of (3-Methoxyphenyl)acetonitrile during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of degradation for this compound is hydrolysis. The nitrile functional group (-C≡N) is susceptible to reaction with water, which can be catalyzed by the presence of acidic or basic impurities. This leads to the formation of (3-methoxyphenyl)acetamide and subsequently (3-methoxyphenyl)acetic acid.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. Recommended storage temperatures are typically between 2°C and 8°C.[1] It is crucial to keep the container tightly sealed to prevent moisture ingress. The material should be stored away from incompatible substances such as strong acids, strong bases, strong oxidizing agents, and strong reducing agents.
Q3: Can this compound degrade due to factors other than hydrolysis?
A3: While hydrolysis is the most common degradation pathway, oxidation can also occur, especially if the compound is exposed to light, air (oxygen), or oxidizing agents over extended periods. The methoxy (B1213986) group on the phenyl ring can be susceptible to oxidative degradation.
Q4: What are the visual signs of this compound decomposition?
A4: Pure this compound is a clear, colorless to slightly yellow liquid.[1] Signs of decomposition may include a change in color (e.g., darkening or becoming more yellow/brown), the formation of a precipitate (the degradation products, (3-methoxyphenyl)acetamide and (3-methoxyphenyl)acetic acid, are solids at room temperature), or a change in odor.
Q5: How can I confirm if my sample of this compound has degraded?
A5: Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm and quantify degradation. These methods can separate and identify the parent compound and its degradation products.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Change in color of the liquid (darkening). | Oxidation or presence of impurities. | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Protect from light by using an amber-colored vial. Ensure the purity of the starting material. |
| Formation of a solid precipitate. | Hydrolysis to (3-methoxyphenyl)acetamide or (3-methoxyphenyl)acetic acid. | Ensure the storage container is tightly sealed to prevent moisture absorption. Store in a desiccator. Use anhydrous solvents if preparing solutions. |
| Inconsistent experimental results. | Degradation of the starting material. | Re-analyze the purity of the this compound stock using a validated analytical method (e.g., HPLC). If degraded, purify the material or use a fresh batch. |
| Unexpected peaks in analytical chromatograms. | Presence of degradation products or impurities from synthesis. | Identify the unexpected peaks using mass spectrometry (MS) or by comparing with reference standards of potential degradation products. Review the synthesis and purification process to minimize impurities. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Products
This protocol describes a reverse-phase HPLC method to separate and quantify this compound from its primary degradation products, (3-methoxyphenyl)acetamide and (3-methoxyphenyl)acetic acid.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, and UV detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B, hold for 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Prepare stock solutions of (3-methoxyphenyl)acetamide (1 mg/mL) and (3-methoxyphenyl)acetic acid (1 mg/mL) in acetonitrile.
-
From the stock solutions, prepare a mixed standard solution containing all three compounds at a suitable concentration (e.g., 50 µg/mL each) in the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the mixed standard solution to determine the retention times of each component.
-
Inject the sample solution.
-
Quantify the amount of this compound and its degradation products by comparing the peak areas with those of the standards.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the stability of a compound under stress conditions.
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL.
-
Heat the solution at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL.
-
Keep the solution at room temperature for 4 hours.
-
Neutralize with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 70°C for 48 hours.
-
Dissolve the stressed sample in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in acetonitrile) to UV light (254 nm) for 24 hours.
-
Analyze the sample by HPLC.
-
Visualizations
Caption: Primary decomposition pathway of this compound.
Caption: Troubleshooting workflow for this compound storage.
References
Optimizing reaction conditions for the cyanation of 3-methoxybenzyl chloride
Technical Support Center: Cyanation of 3-Methoxybenzyl Chloride
Welcome to the technical support center for the cyanation of 3-methoxybenzyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of (3-methoxyphenyl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the cyanation of 3-methoxybenzyl chloride?
The cyanation of 3-methoxybenzyl chloride, a primary benzylic halide, typically proceeds via a nucleophilic substitution reaction. The mechanism can be either Sₙ1 or Sₙ2, and is highly dependent on the reaction conditions, particularly the solvent.[1] The benzylic carbocation is stabilized by the phenyl ring, which can favor an Sₙ1 pathway, but primary halides generally favor the Sₙ2 mechanism.[2] The presence of the methoxy (B1213986) group on the ring can further influence the reaction pathway.[1]
Q2: Which cyanide source is most effective for this reaction?
Commonly used cyanide sources include sodium cyanide (NaCN) and potassium cyanide (KCN).[3][4] These are cost-effective and widely available. Trimethylsilyl cyanide (TMSCN) is another option, often used under different catalytic conditions, such as with nickel catalysts or in the presence of oxidants for N-cyanation, though it's more commonly used for cyanating other functional groups.[5][6] For the direct substitution of benzyl (B1604629) chlorides, NaCN and KCN are the standard choices.[3][7]
Q3: What is the role of a phase-transfer catalyst (PTC) and is it necessary?
A phase-transfer catalyst (PTC) is highly recommended, especially when using inorganic cyanide salts like NaCN which are soluble in water, while the 3-methoxybenzyl chloride substrate is soluble in an organic solvent.[8] The PTC, typically a quaternary ammonium (B1175870) salt (e.g., Aliquat 336®), facilitates the transfer of the cyanide anion (CN⁻) from the aqueous phase to the organic phase where it can react with the benzyl chloride.[8][9] This dramatically increases the reaction rate, improves yields, minimizes side reactions, and can eliminate the need for hazardous co-solvents.[8][9]
Q4: How does the choice of solvent affect the reaction?
The solvent plays a critical role. For Sₙ2 reactions, polar aprotic solvents like DMSO, DMF, or acetone (B3395972) are favored because they solvate the cation of the cyanide salt but not the cyanide anion, increasing its nucleophilicity.[10][11][12] Using polar protic solvents (like water or alcohols) can slow down an Sₙ2 reaction by creating a "solvent cage" around the nucleophile through hydrogen bonding.[11] However, in PTC systems, a two-phase system of water and an organic solvent (like toluene (B28343) or dichloromethane) is used.[8] Some procedures also use aqueous alcohol mixtures.[7]
Q5: What are the most common side products I should watch out for?
The most common side reactions include:
-
Elimination (E2): Under strongly basic conditions, elimination can compete with substitution to form an alkene byproduct. This can be minimized by carefully controlling the base concentration and temperature.[13]
-
Hydrolysis: The presence of water, especially under acidic or basic conditions during workup, can hydrolyze the resulting nitrile group to a carboxamide or carboxylic acid. Using anhydrous conditions where possible can prevent this.[13]
-
Formation of isocyanide: While less common for benzyl chlorides, the ambident nature of the cyanide ion can sometimes lead to the formation of the isocyanide (R-NC) as a byproduct.
Troubleshooting Guide
Problem 1: My reaction yield is very low or there is no product.
-
Possible Cause 1: Poor quality of starting material.
-
Solution: Ensure the 3-methoxybenzyl chloride is pure and free from acidic impurities which could neutralize the cyanide nucleophile.[13] Verify its purity via NMR or other analytical techniques.
-
-
Possible Cause 2: Inactive nucleophile.
-
Solution: The cyanide salt may be of poor quality or has been passivated. Use fresh, high-purity, finely powdered NaCN or KCN to maximize its surface area and reactivity. Ensure reaction conditions are sufficiently anhydrous if not using a PTC system, as water can hinder the nucleophile.[14]
-
-
Possible Cause 3: Insufficient reaction temperature or time.
-
Possible Cause 4 (for PTC): Ineffective catalyst.
Problem 2: The reaction is extremely slow or appears to have stalled.
-
Possible Cause 1: Poor solubility of reactants.
-
Possible Cause 2: Catalyst inhibition (Poisoning).
-
Solution: In PTC systems, certain anions can act as catalyst poisons. For instance, iodide ions (if present as an impurity or from using NaI as an additive with a chloride substrate) are more lipophilic than cyanide and can preferentially pair with the catalyst cation, preventing it from transporting cyanide.[17] Using benzyl chloride instead of bromide or iodide is advantageous in PTC cyanations.[17]
-
Problem 3: I am observing a significant amount of an unknown byproduct.
-
Possible Cause 1: Elimination reaction.
-
Solution: If you observe byproducts consistent with elimination, the reaction conditions may be too basic or the temperature too high.[13] Reduce the temperature and ensure the pH is not excessively high. For secondary alkyl halides, strongly basic nucleophiles almost always favor E2 elimination; while 3-methoxybenzyl chloride is a primary halide, steric hindrance could potentially promote some elimination.[12]
-
-
Possible Cause 2: Hydrolysis of starting material or product.
-
Solution: Benzyl chlorides can be sensitive to hydrolysis, forming the corresponding benzyl alcohol. The product nitrile can also be hydrolyzed.[13] Ensure your reagents and solvents are dry, and minimize exposure to water, especially during heating and workup.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in the cyanation reaction.
Data Presentation
Table 1: Comparison of Reaction Conditions for Cyanation of Benzyl Chlorides
| Substrate | Cyanide Source | Catalyst/Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| m-methoxybenzyl chloride | NaCN | Water | 70-85 | 4 | 92.5 | [3] |
| Benzyl chloride | NaCN | Aqueous Ethanol | Reflux | 4 | 80-90 | [7] |
| p-methoxybenzyl chloride | NaCN / NaI | Acetone | Reflux | 16-20 | 88-90 | [18] |
| 3-methoxybenzyl chloride | KCN / KI | Methanol | Reflux | 12 | 92 | [19] |
| Benzyl Chloride Derivatives | NaCN | Phase-Transfer Catalyst (PTC) | N/A | N/A | >90 | [9] |
Experimental Protocols
Protocol 1: Aqueous Cyanation of 3-Methoxybenzyl Chloride
This protocol is adapted from a procedure for the synthesis of this compound.[3]
Materials:
-
3-methoxybenzyl chloride (1.0 mol, 156.6 g)
-
Sodium cyanide (1.05 mol, 51.5 g)
-
Water (110 g)
-
500 mL four-necked flask with condenser and stirrer
Procedure:
-
Setup: In a well-ventilated fume hood, equip a 500 mL four-necked flask with a mechanical stirrer, reflux condenser, and a dropping funnel.
-
Charge Reagents: Add sodium cyanide (51.5 g) and water (110 g) to the flask.
-
Heating: Heat the mixture to 70°C with stirring to dissolve the sodium cyanide.
-
Substrate Addition: Add 3-methoxybenzyl chloride (156.6 g) dropwise into the flask over a period of 2 hours.
-
Reaction: After the addition is complete, increase the temperature to 75-85°C and maintain it for 4 hours, continuing to stir.
-
Workup: Cool the reaction mixture to approximately 50°C. The mixture will separate into two layers.
-
Isolation: Separate the layers. The organic layer consists of crude this compound. Further purification can be achieved by vacuum distillation. The reported yield of crude product is 92.5%.[3]
Protocol 2: Phase-Transfer Catalyzed (PTC) Cyanation
This is a general protocol illustrating the principles of PTC for the cyanation of benzyl chlorides.[8][9]
Materials:
-
3-methoxybenzyl chloride (1.0 mol)
-
Sodium cyanide (1.1 mol)
-
Phase-Transfer Catalyst (e.g., Aliquat 336®, 1-5 mol%)
-
Water
-
Organic Solvent (e.g., Toluene or Dichloromethane)
-
Reaction vessel with vigorous stirring capability
Procedure:
-
Setup: In a fume hood, set up a reaction vessel with a high-torque mechanical stirrer and a condenser.
-
Charge Reagents: Create a two-phase system by adding 3-methoxybenzyl chloride dissolved in the organic solvent and an aqueous solution of sodium cyanide.
-
Add Catalyst: Add the phase-transfer catalyst (e.g., Aliquat 336®) to the mixture.
-
Reaction: Stir the mixture vigorously at a suitable temperature (e.g., 50-80°C). Vigorous agitation is essential to create a large surface area between the two phases for the catalyst to work effectively.
-
Monitoring: Monitor the reaction progress by taking samples from the organic layer and analyzing them via TLC or GC.
-
Workup: Once the reaction is complete, stop stirring and allow the layers to separate.
-
Isolation: Separate the organic layer. Wash it with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
Mechanism Visualization
Caption: Mechanism of Phase-Transfer Catalysis (PTC) for cyanation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. phasetransfer.com [phasetransfer.com]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]
- 16. future4200.com [future4200.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. CZ301063B6 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
Troubleshooting low yields in the hydrolysis of (3-Methoxyphenyl)acetonitrile
Technical Support Center: (3-Methoxyphenyl)acetonitrile Hydrolysis
This guide provides troubleshooting advice and detailed protocols for researchers experiencing low yields in the hydrolysis of this compound to 3-methoxyphenylacetic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the hydrolysis of arylacetonitriles.
Q1: My reaction yield is very low. What are the most common causes?
Low yields in nitrile hydrolysis are typically due to three main factors:
-
Incomplete Reaction: The hydrolysis of nitriles is a slow reaction that requires vigorous conditions.[1][2] Insufficient temperature, short reaction times, or inadequate concentration of the acid or base catalyst can lead to a significant amount of unreacted starting material.
-
Formation of Amide Intermediate: The hydrolysis occurs in two stages: first to an amide, then to the carboxylic acid.[2][3] Under mild conditions, particularly with basic hydrolysis, the reaction can stall at the more stable amide intermediate, (3-methoxyphenyl)acetamide.[4]
-
Side Reactions: Although generally a clean reaction, prolonged exposure to harsh conditions or the presence of impurities can lead to decomposition or other side reactions. Ensure your starting material is pure and avoid excessively long reaction times beyond what is necessary for completion.
Q2: I've isolated a white solid that is not my carboxylic acid product. What could it be?
The most likely culprit is the amide intermediate, (3-methoxyphenyl)acetamide. This occurs when the hydrolysis reaction does not go to completion. Basic hydrolysis is particularly prone to stopping at the amide stage under milder conditions (e.g., lower temperatures, shorter reaction times).[4] To convert the amide to the desired carboxylic acid, you must subject it to more forceful conditions, such as prolonged heating under reflux with a strong acid or base.[4]
Q3: How do I choose between acidic and basic hydrolysis?
Both methods can be effective, but the choice depends on the stability of your starting material and desired final product form.
-
Acidic Hydrolysis: This method typically proceeds directly to the carboxylic acid without isolating the amide.[4] It is often preferred for its straightforward progression. However, the substrate must be stable to hot, strong acid.
-
Basic Hydrolysis (Saponification): This method first produces the carboxylate salt.[2] A separate acidification step (acidic workup) is required to protonate the salt and isolate the free carboxylic acid.[1] This can be advantageous if the product is sensitive to prolonged heating in strong acid. Be aware that milder basic conditions may favor the formation of the amide intermediate.[4]
Q4: My reaction seems to have stopped, and I still see starting material. What should I do?
If you have confirmed the presence of starting material (e.g., by TLC or GC analysis), it indicates an incomplete reaction. The nitrile group is relatively unreactive and requires significant activation.
-
Increase Temperature: Ensure the reaction is being heated to reflux vigorously. The rate of hydrolysis reactions is highly dependent on temperature.[5][6]
-
Extend Reaction Time: Some nitrile hydrolyses can take several hours to reach completion. Monitor the reaction periodically and continue heating until the starting material is consumed.
-
Check Reagent Concentration: Ensure you are using a sufficiently strong acid (e.g., concentrated HCl or H₂SO₄) or base (e.g., NaOH, KOH) solution. The reaction is catalyzed by H⁺ or OH⁻ ions.[7]
Several issues could be at play:
-
Incomplete Hydrolysis: You may have primarily formed the amide, which can have different solubility characteristics.
-
Insufficient Acidification: The pH must be lowered sufficiently (typically to pH 1-2) to fully protonate the carboxylate salt. Use a strong mineral acid like HCl or H₂SO₄ and check the pH with indicator paper.[1]
-
Product Solubility: 3-methoxyphenylacetic acid has some solubility in water. If the reaction was too dilute, the product might remain in solution. Try extracting the acidified aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Emulsion Formation: During extraction, emulsions can form. Adding brine (saturated NaCl solution) can help break up emulsions and improve layer separation.
Data Presentation: Comparison of Hydrolysis Conditions
The following table summarizes the typical conditions and outcomes for acidic versus basic hydrolysis of arylacetonitriles.
| Parameter | Acidic Hydrolysis | Basic Hydrolysis (Saponification) |
| Reagents | Dilute or Concentrated H₂SO₄ or HCl in H₂O | Aqueous NaOH or KOH |
| Temperature | Vigorous Reflux (≥100 °C) | Vigorous Reflux (≥100 °C) |
| Typical Time | 2 - 12 hours | 2 - 12 hours |
| Initial Product | Carboxylic Acid (R-COOH) | Carboxylate Salt (R-COO⁻Na⁺) |
| Workup | Extraction with organic solvent | Acidification (e.g., with HCl) to pH 1-2, then extraction or filtration |
| Key Considerations | Reaction generally proceeds fully to the acid.[4] | Can stop at the amide intermediate under milder conditions.[4] Requires a final acidification step to isolate the free acid.[2] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol outlines a general procedure for the hydrolysis of this compound using sulfuric acid.
-
Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Slowly and carefully add an aqueous solution of sulfuric acid (e.g., 50% H₂SO₄). Caution: This addition is exothermic.
-
Reaction: Heat the mixture to a vigorous reflux (typically >100°C) with stirring.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or GC to check for the disappearance of the starting material. The reaction may take several hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 3-methoxyphenylacetic acid. The product can be further purified by recrystallization if necessary.
Protocol 2: Base-Catalyzed Hydrolysis (Saponification)
This protocol describes a general procedure using sodium hydroxide (B78521).
-
Setup: To a round-bottom flask fitted with a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (e.g., 10-20% NaOH).
-
Reaction: Heat the mixture to a vigorous reflux with stirring. Ammonia gas may be evolved during the reaction.[2]
-
Monitoring: Monitor the reaction for the consumption of the starting nitrile. This process can take several hours.
-
Workup (Acidification): After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully add a strong acid (e.g., concentrated HCl) with stirring until the solution is strongly acidic (pH 1-2).[1] A precipitate of 3-methoxyphenylacetic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water. Alternatively, if a precipitate does not form, extract the acidified solution with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the collected solid. If extraction was performed, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Visual Troubleshooting Guide
The following diagram provides a logical workflow for diagnosing and solving issues related to low yields in the hydrolysis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. byjus.com [byjus.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Temperature and acid concentration in the search for optimum Feulgen hydrolysis conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Safe Disposal of (3-Methoxyphenyl)acetonitrile
This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and disposal of waste containing (3-Methoxyphenyl)acetonitrile.
I. Quantitative Data Summary
For easy reference, the table below summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.17 g/mol |
| Appearance | Clear colorless to slightly yellow liquid |
| Boiling Point | 164-165 °C at 20 mmHg[1][2] |
| Flash Point | 98 °C (208.4 °F) - closed cup |
| Density | 1.054 g/mL at 25 °C[1][3] |
| Water Solubility | Insoluble[2][3] |
| Storage Temperature | 2-8°C[3] |
II. Troubleshooting Guide & FAQs
This section addresses common questions and potential issues encountered during the handling and disposal of this compound waste.
Frequently Asked Questions (FAQs)
-
What are the primary hazards associated with this compound? this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause serious eye irritation and skin irritation.[4] Upon combustion, it may release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide.[5]
-
What personal protective equipment (PPE) should be worn when handling this compound? Appropriate PPE includes nitrile gloves, safety goggles or a face shield, and a lab coat.[6] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
-
How should I store waste containing this compound? Waste should be stored in a cool, dry, well-ventilated area in a tightly sealed and clearly labeled container, separate from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]
-
Can I dispose of small amounts of this compound down the drain? No. Due to its insolubility in water and potential toxicity, it should not be disposed of down the drain.[3][5] This method of disposal is illegal and poses a significant environmental risk.[7]
-
What is the recommended general procedure for disposal? The standard and required method for disposal is to treat it as hazardous waste.[5] All waste containing this compound should be collected in a suitable, closed container and disposed of through an approved waste disposal plant or a licensed hazardous waste disposal service.[3][8]
Troubleshooting Common Issues
-
Issue: I have a small spill of this compound in the fume hood.
-
Issue: The waste container for this compound is emitting a faint odor.
-
Solution: This may indicate that the container is not properly sealed. Ensure the cap is tightly secured. If the odor persists, the container may be compromised. Transfer the waste to a new, appropriate container in a fume hood, ensuring it is properly labeled.
-
-
Issue: I have an old, unlabeled container that I suspect contains this compound waste.
-
Solution: Do not attempt to dispose of it without proper identification. Treat it as unknown hazardous waste. Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper identification and disposal procedures.
-
III. Experimental Protocols for Waste Treatment
While professional disposal is the required method, understanding the principles of chemical degradation can be valuable. The following are general protocols for the hydrolysis of nitriles, which can convert them into less toxic carboxylic acids or their salts. These procedures should only be carried out by trained personnel in a controlled laboratory setting and in accordance with all institutional and regulatory guidelines.
1. Alkaline Hydrolysis
This procedure converts the nitrile to the sodium salt of the corresponding carboxylic acid and ammonia (B1221849) gas.[10][11]
-
Materials:
-
Waste containing this compound
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10% w/v)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir bar
-
-
Procedure:
-
Place the nitrile waste into the round-bottom flask.
-
Slowly add the sodium hydroxide solution to the flask. An excess of NaOH is typically used.
-
Add a stir bar and set up the apparatus for heating under reflux in a fume hood.
-
Heat the mixture under reflux until the reaction is complete (this may take several hours). The completion of the reaction can be monitored by appropriate analytical methods (e.g., TLC, GC).
-
Allow the mixture to cool to room temperature. The resulting solution will contain the sodium salt of 3-methoxyphenylacetic acid. This solution must still be disposed of as hazardous waste, but the primary toxicity of the nitrile has been reduced.
-
2. Acidic Hydrolysis
This procedure converts the nitrile to the corresponding carboxylic acid and an ammonium (B1175870) salt.[7][10]
-
Materials:
-
Waste containing this compound
-
Dilute hydrochloric acid (HCl) (e.g., 10% v/v)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir bar
-
-
Procedure:
-
Place the nitrile waste into the round-bottom flask.
-
Slowly add the dilute hydrochloric acid to the flask.
-
Add a stir bar and set up the apparatus for heating under reflux in a fume hood.
-
Heat the mixture under reflux until the reaction is complete.
-
Allow the mixture to cool. The resulting solution will contain 3-methoxyphenylacetic acid and ammonium chloride. This solution should be neutralized before being disposed of as hazardous waste.
-
IV. Visualized Workflow
The following diagram illustrates the decision-making process and workflow for the safe disposal of waste containing this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. 3-メトキシフェニルアセトニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 19924-43-7 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | C9H9NO | CID 88310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. atul.co.in [atul.co.in]
- 7. byjus.com [byjus.com]
- 8. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 9. sdfine.com [sdfine.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
Alternative catalysts for the synthesis of (3-Methoxyphenyl)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Methoxyphenyl)acetonitrile. It focuses on alternative catalytic methods to the traditional sodium cyanide route, offering insights into Phase Transfer Catalysis (PTC), transition metal catalysis, and biocatalysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary alternative catalytic methods for synthesizing this compound?
Alternative catalytic strategies for the synthesis of this compound from 3-methoxybenzyl halides primarily include Phase Transfer Catalysis (PTC), transition metal-catalyzed cyanation, and enzymatic catalysis. PTC utilizes catalysts like quaternary ammonium (B1175870) salts to facilitate the reaction between the organic-soluble substrate and the aqueous-soluble cyanide source. Transition metal catalysis, employing palladium or nickel complexes, offers efficient cyanation of aryl and benzyl (B1604629) halides. Biocatalysis, a greener approach, uses enzymes such as aldoxime dehydratases to produce nitriles from aldoximes under mild conditions.[1][2]
Q2: How do I choose the most suitable alternative catalyst for my synthesis?
The choice of catalyst depends on several factors including desired reaction conditions, tolerance to functional groups, cost, and environmental considerations.
-
Phase Transfer Catalysis (PTC): This method is advantageous for its operational simplicity and the use of inexpensive catalysts and reagents. It is a good starting point for researchers looking for a robust and scalable method.
-
Transition Metal Catalysis (Palladium or Nickel): These catalysts are highly efficient and offer a broad substrate scope with good functional group tolerance.[3][4][5] They are particularly useful when mild reaction conditions are required. However, the cost of the catalyst and ligands, as well as the need for inert atmospheres, can be a consideration.
-
Biocatalysis: This is the most environmentally friendly option, operating under mild aqueous conditions.[6][7] If the necessary enzymes are available and the multi-step synthesis from the corresponding aldehyde is feasible, this "cyanide-free" route is an excellent choice for sustainable synthesis.
Q3: What are the common cyanide sources used in these alternative methods?
While the goal is to find alternatives to the direct use of large excesses of toxic alkali metal cyanides, many catalytic methods still rely on a cyanide source.
-
For PTC: Sodium cyanide (NaCN) or potassium cyanide (KCN) are typically used in the aqueous phase.[8]
-
For Transition Metal Catalysis: Less toxic and less soluble cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) are often preferred to avoid catalyst poisoning.[3][9][10]
-
Biocatalysis: This approach can be designed to be "cyanide-free" in the final step by converting an aldoxime (synthesized from the corresponding aldehyde and hydroxylamine) to the nitrile.[2][6]
Troubleshooting Guides
Phase Transfer Catalysis (PTC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inefficient stirring, leading to poor mixing of phases. 2. Catalyst poisoning by impurities in reactants or solvents. 3. Hydrolysis of the 3-methoxybenzyl halide starting material. | 1. Increase the stirring rate to ensure a fine emulsion. 2. Use high-purity, anhydrous grade catalyst and ensure solvents are dry.[11] 3. Minimize the amount of water in the organic phase and consider using a less polar solvent. |
| Low Yield of this compound | 1. Formation of by-products such as 3-methoxybenzyl alcohol due to hydrolysis. 2. Formation of isonitrile as a byproduct. | 1. Ensure a high concentration of the cyanide salt in the aqueous phase and use a minimal amount of water necessary.[12] 2. Using aprotic solvents can sometimes reduce isonitrile formation. |
| Formation of Dimeric Ether Byproducts | Use of strong bases like sodium alkoxides in alcohol solvents. | Employ an aprotic solvent like toluene (B28343) or use an aqueous solution of sodium or potassium hydroxide (B78521) with the phase-transfer catalyst.[13] |
Transition Metal Catalysis (Palladium & Nickel)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Catalyst Deactivation | 1. High concentration of soluble cyanide ions poisoning the metal center. 2. Presence of impurities (e.g., water, sulfur) in starting materials or solvents. 3. Oxidative instability of the catalyst. | 1. Use a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆].[9][10] 2. Purify starting materials and use anhydrous, degassed solvents.[1] 3. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Low Product Yield | 1. Suboptimal reaction temperature or time. 2. Incorrect ligand for the specific substrate and metal. 3. Inefficient reduction of the metal precatalyst to the active species. | 1. Systematically optimize the reaction parameters. 2. Screen a variety of phosphine (B1218219) or N-heterocyclic carbene ligands. 3. Ensure the appropriate reducing agent (e.g., Zn powder for some nickel systems) is used and is of high quality.[4] |
| Formation of Homocoupled Byproducts | Reductive elimination from two organometallic intermediates. | Lowering the catalyst loading or reaction temperature may reduce the rate of this side reaction. |
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and related compounds using different catalytic systems.
Table 1: Traditional vs. Phase Transfer Catalysis
| Catalyst System | Starting Material | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None (Traditional) | 3-Methoxybenzyl chloride | NaCN | Water | 70-85 | 4 | 92.5 | [14] |
| Tetrabutylammonium (B224687) Bromide (TBAB) | Benzyl Chloride | NaCN | Toluene/Water | 80 | 5 | >95 | [11] (analogous) |
Table 2: Transition Metal Catalysis
| Catalyst System | Starting Material | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂/PPh₃ | Benzyl Chloride | K₄[Fe(CN)₆] | DMF | 120 | 12 | 88 | [15] (analogous) |
| NiCl₂·6H₂O/dppf/Zn | Aryl Chlorides | Zn(CN)₂ | Acetonitrile | 80 | 12-24 | 70-95 | [4][5] (general) |
Table 3: Biocatalysis
| Enzyme | Substrate | Co-substrate | Solvent | Temperature (°C) | Time (h) | Conversion/Yield | Reference |
| Aldoxime Dehydratase (OxdF1) | Aromatic Aldoximes | - | Aq. Buffer | 35 | 1-4 | High Conversion | (general) |
| Nitrilase | Benzonitrile | Water | Aq. Buffer | 30-50 | 24 | High Conversion | (hydrolysis) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Phase Transfer Catalysis
This protocol is adapted from general procedures for the cyanation of benzyl halides using a phase-transfer catalyst.
Materials:
-
3-Methoxybenzyl chloride
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium cyanide (1.2 equivalents) and tetrabutylammonium bromide (0.05 equivalents) in deionized water.
-
In a separate dropping funnel, prepare a solution of 3-methoxybenzyl chloride (1 equivalent) in toluene.
-
Heat the aqueous solution to 80°C with vigorous stirring.
-
Slowly add the toluene solution of 3-methoxybenzyl chloride to the heated aqueous solution over 1 hour.
-
Maintain the reaction mixture at 80°C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Protocol 2: Synthesis of this compound via Palladium-Catalyzed Cyanation
This protocol is a representative procedure for the palladium-catalyzed cyanation of benzyl halides using a non-toxic cyanide source.[15]
Materials:
-
3-Methoxybenzyl chloride
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate (2 mol%), triphenylphosphine (4 mol%), and potassium ferrocyanide (0.5 equivalents).
-
Add anhydrous DMF to the flask, followed by 3-methoxybenzyl chloride (1 equivalent).
-
Heat the reaction mixture to 120°C and stir for 12 hours.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
Mandatory Visualizations
References
- 1. Engineered aldoxime dehydratase to enable the chemoenzymatic conversion of benzyl amines to aromatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldoxime dehydratases: production, immobilization, and use in multistep processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP [organic-chemistry.org]
- 6. Cyanide-free synthesis of aromatic nitriles from aldoximes: Discovery and application of a novel heme-containing aldoxime dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure of aldoxime dehydratase and its catalytic mechanism involved in carbon-nitrogen triple-bond synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of (3-Methoxyphenyl)acetonitrile
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (3-Methoxyphenyl)acetonitrile and its structural isomers, (2-Methoxyphenyl)acetonitrile and (4-Methoxyphenyl)acetonitrile, along with the parent compound, benzyl (B1604629) cyanide. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis.
Introduction
This compound is a nitrile derivative of anisol that serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Accurate spectral analysis is crucial for its identification and for monitoring reactions in which it is involved. This guide presents a detailed analysis of its ¹H and ¹³C NMR spectra, offering a comparative perspective with closely related molecules to aid in the confident assignment of spectral features.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the experimental ¹H and ¹³C NMR chemical shift data for this compound and its related compounds. All data is referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The spectra for the methoxyphenylacetonitrile isomers were recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | Ar-H | -CH₂CN | -OCH₃ |
| This compound | 7.31 (t, J=7.8 Hz, 1H), 6.93-6.85 (m, 3H) | 3.72 (s, 2H) | 3.82 (s, 3H) |
| (2-Methoxyphenyl)acetonitrile | 7.33-7.28 (m, 1H), 7.25-7.21 (m, 1H), 6.97-6.88 (m, 2H) | 3.70 (s, 2H) | 3.87 (s, 3H) |
| (4-Methoxyphenyl)acetonitrile | 7.26 (d, J=8.7 Hz, 2H), 6.89 (d, J=8.7 Hz, 2H) | 3.67 (s, 2H) | 3.80 (s, 3H) |
| Benzyl Cyanide | 7.39-7.28 (m, 5H) | 3.73 (s, 2H) | - |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C-CN | Ar-C (quaternary) | Ar-CH | -CH₂CN | -OCH₃ |
| This compound) | 117.8 | 160.0, 131.9 | 130.3, 121.2, 115.0, 114.6 | 23.5 | 55.3 |
| (2-Methoxyphenyl)acetonitrile | 118.0 | 157.5, 120.2 | 129.5, 128.9, 121.1, 110.8 | 18.2 | 55.4 |
| (4-Methoxyphenyl)acetonitrile | 118.3 | 159.3, 122.9 | 129.0, 114.6 | 22.5 | 55.3 |
| Benzyl Cyanide | 118.1 | 131.0 | 129.1, 128.8, 127.9 | 23.6 | - |
Note: Assignments for this compound in Table 2 are based on typical chemical shift ranges and comparison with isomers. Precise assignments may require further 2D NMR experiments.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial. The choice of solvent depends on the solubility of the analyte and the desired chemical shift reference.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to a final concentration of approximately 0.03% (v/v). TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR.
-
Transfer the solution to a standard 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).
2. NMR Instrument Setup and Data Acquisition:
-
The data presented in this guide were acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse program (e.g., 'zg30').
-
Typical acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel and perform tuning and shimming.
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.
-
Typical acquisition parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, coupling patterns (for ¹H NMR), and number of signals to elucidate the molecular structure.
Visualization of this compound Structure and NMR Environments
The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR spectral analysis.
Caption: Molecular structure of this compound.
Caption: Workflow for NMR spectral analysis.
Comparative Analysis
The ¹H NMR spectrum of this compound is characterized by a triplet for the proton at the 5-position of the aromatic ring and a multiplet for the other three aromatic protons. The methylene (B1212753) (-CH₂CN) and methoxy (B1213986) (-OCH₃) protons appear as sharp singlets. In comparison, the ortho- and para-isomers show more distinct splitting patterns in the aromatic region due to higher symmetry in the para-isomer and the proximity of the substituents in the ortho-isomer. The chemical shift of the methylene protons is relatively consistent across all three isomers and benzyl cyanide.
In the ¹³C NMR spectrum, the position of the methoxy group significantly influences the chemical shifts of the aromatic carbons. The carbon bearing the methoxy group (C-3) in the meta-isomer is found at approximately 160.0 ppm. The nitrile carbon (-CN) appears around 118 ppm in all the analyzed compounds. The chemical shift of the methylene carbon is also sensitive to the substitution pattern on the aromatic ring.
This comparative guide provides a foundational dataset for the NMR analysis of this compound and its common isomers. For unambiguous assignment, especially of the quaternary carbons in the ¹³C NMR spectrum, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.
Mass Spectrometry Analysis: A Comparative Guide to (3-Methoxyphenyl)acetonitrile and its Positional Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry data for (3-Methoxyphenyl)acetonitrile and its structural isomer, (4-Methoxyphenyl)acetonitrile. Understanding the distinct fragmentation patterns of these isomers is crucial for their unambiguous identification and quantification in complex matrices, a common challenge in pharmaceutical research and metabolomics. This document presents available experimental data from Gas Chromatography-Mass Spectrometry (GC-MS) and discusses expected fragmentation behavior under Electrospray Ionization (ESI) and tandem mass spectrometry (MS/MS).
Data Presentation: Quantitative Mass Spectra
The following tables summarize the key mass-to-charge ratios (m/z) and their relative intensities observed in the Electron Ionization (EI) mass spectra of this compound and (4-Methoxyphenyl)acetonitrile.
Table 1: GC-MS Data for this compound
| m/z | Relative Intensity (%) | Putative Fragment Assignment |
| 147 | 100.0 | [M]+• (Molecular Ion) |
| 146 | 13.6 | [M-H]+ |
| 132 | 19.0 | [M-CH3]+ |
| 117 | 18.8 | [M-CH2O]+ |
| 116 | 17.5 | [M-H-CH2O]+ |
| 104 | 12.4 | [M-CH3CN]+ |
| 90 | 13.0 | [C7H6O]+• |
| 89 | 8.2 | [C7H5O]+ |
| 77 | 28.4 | [C6H5]+ |
Data sourced from NIST WebBook.
Table 2: GC-MS Data for (4-Methoxyphenyl)acetonitrile
| m/z | Relative Intensity (%) | Putative Fragment Assignment |
| 147 | 100.0 | [M]+• (Molecular Ion) |
| 146 | 10.0 | [M-H]+ |
| 132 | 20.0 | [M-CH3]+ |
| 117 | 5.0 | [M-CH2O]+ |
| 108 | 80.0 | [M-CH3-CN]+• |
| 77 | 15.0 | [C6H5]+ |
Data sourced from NIST WebBook and PubChem.
Experimental Protocols
Detailed methodologies are essential for the reproduction of experimental results. The following are generalized protocols for the acquisition of mass spectrometry data for methoxyphenylacetonitrile isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a standard method for the analysis of volatile and semi-volatile small molecules like methoxyphenylacetonitrile isomers.
-
Sample Preparation:
-
Dissolve 1 mg of the analyte in 1 mL of a volatile organic solvent (e.g., ethyl acetate, dichloromethane).
-
Perform serial dilutions to achieve a final concentration of approximately 1-10 µg/mL.
-
Transfer the final solution to a 2 mL GC vial.
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 40-400
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for ESI
While specific experimental ESI-MS data for this compound is not widely available in public databases, a general protocol for the analysis of similar small molecules is provided below.
-
Sample Preparation:
-
Dissolve 1 mg of the analyte in 1 mL of a solvent mixture compatible with reverse-phase chromatography (e.g., 50:50 acetonitrile:water).
-
Perform serial dilutions to a final concentration of approximately 1 µg/mL.
-
Filter the solution through a 0.22 µm syringe filter before transferring to an LC vial.
-
-
Instrumentation:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent).
-
Mass Spectrometer: Agilent 6545 Q-TOF LC/MS (or equivalent).
-
-
LC Conditions:
-
Column: ZORBAX Eclipse Plus C18 (or equivalent), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3500 V.
-
Nebulizer Pressure: 45 psig.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 325 °C.
-
Fragmentor Voltage: 175 V.
-
Mass Scan Range: m/z 50-500.
-
For MS/MS: Collision-induced dissociation (CID) with nitrogen as the collision gas. Collision energy can be ramped (e.g., 10-40 eV) to observe fragmentation patterns.
-
Visualizations
The following diagrams illustrate the experimental workflows and the logical relationships in the mass spectrometric analysis of methoxyphenylacetonitrile isomers.
Caption: Workflow for GC-MS analysis of methoxyphenylacetonitrile.
Caption: Workflow for LC-MS/MS analysis with ESI.
Caption: Comparison of ionization and fragmentation pathways.
Concluding Remarks
The differentiation of this compound and (4-Methoxyphenyl)acetonitrile is achievable using standard mass spectrometry techniques. While GC-MS with electron ionization provides distinct fragmentation patterns that allow for their discrimination, LC-MS with electrospray ionization, particularly when coupled with tandem mass spectrometry, is expected to offer enhanced specificity for quantification in complex biological samples. The generation of comprehensive ESI-MS/MS spectral libraries for such isomeric compounds is a critical step towards improving the accuracy and reliability of small molecule identification in drug development and related research fields.
A Comparative Guide to the Infrared Spectrum of 3-Methoxybenzyl Cyanide
For researchers, scientists, and professionals in drug development, precise analytical characterization of chemical compounds is paramount. Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and elucidating molecular structures. This guide provides a detailed comparison of the IR spectrum of 3-methoxybenzyl cyanide with its structural isomers and analogs, benzyl (B1604629) cyanide and 4-methoxybenzyl cyanide. By presenting experimental data and clear interpretations, this document serves as a practical resource for spectral analysis in a research and development setting.
Comparison of Key Infrared Absorption Peaks
The infrared spectra of 3-methoxybenzyl cyanide, benzyl cyanide, and 4-methoxybenzyl cyanide exhibit characteristic absorption bands corresponding to their shared and unique functional groups. The table below summarizes the key experimental IR absorption peaks for these compounds, facilitating a direct comparison. Data has been compiled from the Spectral Database for Organic Compounds (SDBS) developed by the National Institute of Advanced Industrial Science and Technology (AIST), Japan.
| Functional Group | Vibrational Mode | 3-Methoxybenzyl Cyanide (cm⁻¹) | Benzyl Cyanide (cm⁻¹) | 4-Methoxybenzyl Cyanide (cm⁻¹) |
| Nitrile (-C≡N) | Stretch | 2249 | 2252 | 2247 |
| Aromatic C-H | Stretch | 3007, 2940 | 3034, 2931 | 3003, 2936 |
| Aliphatic C-H (CH₂) | Stretch | 2918, 2839 | 2924 | 2911, 2839 |
| Aromatic C=C | Stretch | 1603, 1586, 1491 | 1602, 1497, 1455 | 1612, 1585, 1515 |
| Ether (Ar-O-CH₃) | Asymmetric C-O-C Stretch | 1265 | N/A | 1251 |
| Ether (Ar-O-CH₃) | Symmetric C-O-C Stretch | 1046 | N/A | 1033 |
| Aromatic C-H | Out-of-Plane Bend | 781, 693 | 759, 696 | 822 |
Analysis of Spectral Data:
The nitrile (-C≡N) stretching vibration is a strong and sharp absorption, appearing consistently in the narrow range of 2247-2252 cm⁻¹ for all three compounds. This peak is a definitive marker for the nitrile functional group.
The aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹, characteristic of C-H bonds on a benzene (B151609) ring. The aliphatic C-H stretching from the methylene (B1212753) (-CH₂-) and methoxy (B1213986) (-OCH₃) groups appear as distinct peaks just below 3000 cm⁻¹.
The in-plane C=C stretching vibrations of the aromatic ring give rise to a series of sharp absorptions in the 1450-1620 cm⁻¹ region. The precise positions and relative intensities of these bands can be subtly influenced by the substitution pattern on the benzene ring.
The most significant differences in the spectra arise from the methoxy group. Both 3-methoxybenzyl cyanide and 4-methoxybenzyl cyanide exhibit a strong, characteristic asymmetric C-O-C stretching band around 1251-1265 cm⁻¹. A second, typically weaker, symmetric C-O-C stretching band is also present near 1033-1046 cm⁻¹. These two absorptions are absent in the spectrum of benzyl cyanide, which lacks the ether functionality.
Finally, the out-of-plane C-H bending vibrations in the 690-850 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring. The differing patterns of these absorptions among the three compounds reflect the different positions of the substituents on the benzene ring.
Experimental Protocol for Infrared Spectrum Acquisition
The following is a standard protocol for obtaining a high-quality infrared spectrum of a liquid sample, such as 3-methoxybenzyl cyanide, using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Objective: To obtain the infrared spectrum of a liquid sample in the mid-IR region (4000-400 cm⁻¹).
Materials and Equipment:
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)
-
ATR accessory with a suitable crystal (e.g., diamond, zinc selenide)
-
Liquid sample (3-methoxybenzyl cyanide or alternative)
-
Solvent for cleaning (e.g., isopropanol (B130326), acetone)
-
Lint-free laboratory wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the attached computer are powered on and have been allowed to stabilize according to the manufacturer's instructions.
-
Open the spectral acquisition software.
-
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a volatile solvent like isopropanol and allow it to dry completely.
-
In the software, initiate the collection of a background spectrum. This will measure the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself, and will be subtracted from the sample spectrum.
-
The background scan is typically performed over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.
-
-
Sample Application:
-
Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
-
Sample Spectrum Acquisition:
-
In the software, initiate the collection of the sample spectrum using the same parameters as the background scan (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16 scans).
-
The software will automatically ratio the sample spectrum against the previously collected background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
Label the significant peaks in the spectrum with their corresponding wavenumbers (cm⁻¹).
-
Process the spectrum as needed (e.g., baseline correction, smoothing).
-
Save the spectral data in a suitable format (e.g., JCAMP-DX, CSV).
-
-
Cleaning:
-
Thoroughly clean the ATR crystal surface with a lint-free wipe and an appropriate solvent to remove all traces of the sample.
-
Logical Workflow for IR Spectrum Interpretation
The interpretation of an IR spectrum follows a logical progression from identifying key functional groups to a more detailed analysis of the molecular fingerprint. The following diagram, generated using the DOT language, illustrates this workflow.
Caption: Workflow for the systematic interpretation of an infrared spectrum.
This guide provides a foundational comparison of the infrared spectra of 3-methoxybenzyl cyanide and its analogs. For more in-depth analysis, it is recommended to consult comprehensive spectral databases and perform co-analysis with other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Comparison of reactivity between (3-Methoxyphenyl)acetonitrile and its isomers
A Comprehensive Comparison of the Reactivity of (3-Methoxyphenyl)acetonitrile and Its Isomers for Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth comparison of the chemical reactivity of this compound and its ortho- and para-isomers: (2-Methoxyphenyl)acetonitrile and (4-Methoxyphenyl)acetonitrile. The position of the methoxy (B1213986) group on the phenyl ring significantly influences the electronic and steric properties of these molecules, leading to notable differences in their reactivity. This comparison is supported by established principles of organic chemistry and available data on the electronic effects of substituents.
Introduction to (Methoxyphenyl)acetonitrile Isomers
(Methoxyphenyl)acetonitrile and its isomers are valuable building blocks in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals. Their reactivity is primarily centered around two key areas: the benzylic protons (α-protons) adjacent to the nitrile group and the nitrile group itself. The methoxy substituent (-OCH₃) plays a crucial role in modulating this reactivity through a combination of inductive and resonance effects, with an additional steric component in the case of the ortho-isomer.
Electronic and Steric Effects of the Methoxy Group
The reactivity of the methoxyphenylacetonitrile isomers is dictated by the electronic effects of the methoxy group, which can be understood through the concept of Hammett substituent constants (σ). These constants provide a quantitative measure of the electron-donating or electron-withdrawing nature of a substituent at the meta and para positions.
-
Inductive Effect (-I): The oxygen atom of the methoxy group is more electronegative than carbon, leading to an electron-withdrawing inductive effect. This effect decreases with distance.
-
Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic ring through resonance. This is an electron-donating effect and is most pronounced when the methoxy group is at the ortho and para positions.
-
Steric Effect: The physical bulk of the methoxy group at the ortho position can hinder the approach of reagents to the adjacent benzylic position and the nitrile group.
The interplay of these effects determines the overall reactivity of each isomer.
Comparison of Reactivity
The reactivity of the three isomers can be compared across several key reaction types: deprotonation of the benzylic C-H, and reactions involving the nitrile group such as hydrolysis and condensation.
Acidity of Benzylic Protons and Reactivity in Alkylation and Condensation Reactions
The acidity of the benzylic protons is a critical factor in reactions such as alkylation and aldol-type condensation, which proceed via the formation of a carbanion intermediate. A more stable carbanion leads to a more acidic proton and generally a higher reaction rate. The stability of the carbanion is influenced by the electronic effects of the methoxy group.
| Isomer | Methoxy Group Position | Dominant Electronic Effects on Carbanion | Predicted Relative Acidity of Benzylic C-H | Predicted Reactivity |
| (2-Methoxyphenyl)acetonitrile | Ortho | -I (destabilizing), +R (destabilizing), Steric hindrance | Lowest | Lowest |
| This compound | Meta | -I (stabilizing) | Highest | Highest |
| (4-Methoxyphenyl)acetonitrile | Para | -I (destabilizing), +R (destabilizing) | Intermediate | Intermediate |
Explanation:
-
This compound: The methoxy group at the meta position exerts a predominantly electron-withdrawing inductive effect (-I), which stabilizes the negative charge of the carbanion formed upon deprotonation. This increased stability makes the benzylic protons the most acidic among the three isomers, leading to a higher reactivity in base-mediated reactions.
-
(4-Methoxyphenyl)acetonitrile: At the para position, the strong electron-donating resonance effect (+R) of the methoxy group outweighs its inductive effect. This resonance effect destabilizes the adjacent carbanion, making the benzylic protons less acidic compared to the meta isomer.
-
(2-Methoxyphenyl)acetonitrile: Similar to the para isomer, the ortho-methoxy group has a destabilizing resonance effect on the carbanion. Additionally, the steric hindrance from the ortho-methoxy group can impede the approach of a base to abstract the benzylic proton and also hinder subsequent reactions of the resulting carbanion. This combination of electronic and steric effects makes the ortho isomer the least reactive.
Reactivity of the Nitrile Group (e.g., Hydrolysis)
The nitrile group can undergo hydrolysis to form a carboxylic acid. This reaction is typically catalyzed by acid or base. The electronic nature of the substituent on the phenyl ring can influence the rate of hydrolysis. Electron-withdrawing groups generally facilitate nucleophilic attack on the nitrile carbon, thus accelerating hydrolysis, particularly under basic conditions.
| Isomer | Methoxy Group Position | Electronic Effect on Nitrile Carbon | Predicted Relative Rate of Hydrolysis |
| (2-Methoxyphenyl)acetonitrile | Ortho | +R (electron-donating), Steric hindrance | Lowest |
| This compound | Meta | -I (electron-withdrawing) | Highest |
| (4-Methoxyphenyl)acetonitrile | Para | +R (electron-donating) | Intermediate |
Explanation:
-
This compound: The electron-withdrawing inductive effect of the meta-methoxy group increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. This leads to a faster rate of hydrolysis.
-
(4-Methoxyphenyl)acetonitrile: The electron-donating resonance effect of the para-methoxy group reduces the electrophilicity of the nitrile carbon, thus slowing down the rate of hydrolysis compared to the meta isomer.
-
(2-Methoxyphenyl)acetonitrile: The electron-donating resonance effect and significant steric hindrance from the ortho-methoxy group are expected to make the nitrile carbon less accessible and less electrophilic, resulting in the slowest rate of hydrolysis.
Quantitative Data: Hammett Substituent Constants
The Hammett equation (log(k/k₀) = σρ) provides a framework for quantitatively relating the electronic effects of substituents to reaction rates. The substituent constant, σ, is a measure of the electronic effect of a substituent.
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
| -OCH₃ | +0.12 | -0.27 |
-
A positive σ value indicates an electron-withdrawing effect, while a negative value indicates an electron-donating effect.
-
The positive σ_m value for the methoxy group confirms its electron-withdrawing nature at the meta position (primarily inductive).
-
The negative σ_p value highlights the dominant electron-donating resonance effect at the para position.
These values provide quantitative support for the predicted reactivity trends in reactions sensitive to electronic effects.
Experimental Protocols
While direct comparative studies are scarce, the following are representative protocols for reactions involving phenylacetonitrile (B145931) derivatives that can be adapted for the methoxyphenylacetonitrile isomers.
General Protocol for Base-Catalyzed Condensation (Knoevenagel-type)
This protocol describes the condensation of a phenylacetonitrile derivative with an aldehyde.
Materials:
-
(Methoxyphenyl)acetonitrile isomer (1.0 eq)
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq)
-
Base (e.g., powdered KOH or K₂CO₃) (1.0 eq)
-
Solvent (optional, e.g., ethanol, or solvent-free)
-
Phase-transfer catalyst (optional, e.g., TBAB, if using K₂CO₃)
Procedure:
-
In a round-bottom flask, combine the (methoxyphenyl)acetonitrile isomer and the aromatic aldehyde.
-
If conducting the reaction in a solvent, add the solvent and stir to dissolve the reactants.
-
Add the base to the reaction mixture. If using a weaker base like K₂CO₃, a phase-transfer catalyst may be added, and heating or microwave irradiation may be required.[1][2]
-
Stir the reaction mixture at room temperature or with heating. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
General Protocol for Hydrolysis of the Nitrile Group
This protocol outlines the hydrolysis of a nitrile to a carboxylic acid under basic conditions.
Materials:
-
(Methoxyphenyl)acetonitrile isomer (1.0 eq)
-
Strong base (e.g., NaOH or KOH) (excess)
-
Solvent (e.g., water, ethanol/water mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the (methoxyphenyl)acetonitrile isomer in the chosen solvent.
-
Add an aqueous solution of the strong base.
-
Heat the reaction mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
If the product is an oil, extract it with an organic solvent.
Visualization of Reactivity Principles
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Electronic and steric effects on the reactivity of methoxyphenylacetonitrile isomers.
Caption: Predicted reactivity trends of methoxyphenylacetonitrile isomers.
Conclusion
The reactivity of (methoxyphenyl)acetonitrile isomers is significantly influenced by the position of the methoxy group. This compound is generally the most reactive isomer in reactions involving both the benzylic protons and the nitrile group, due to the electron-withdrawing inductive effect of the meta-methoxy group. Conversely, (2-Methoxyphenyl)acetonitrile is the least reactive, owing to a combination of an electron-donating resonance effect and substantial steric hindrance. The reactivity of (4-Methoxyphenyl)acetonitrile is intermediate, with the dominant electron-donating resonance effect reducing its reactivity compared to the meta isomer. These predictable differences in reactivity allow for the selective use of these isomers in the synthesis of complex organic molecules.
References
- 1. Solvent-free condensation of phenylacetonitrile and nonanenitrile with 4-methoxybenzaldehyde: optimization and mechanistic studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Solvent-free condensation of phenylacetonitrile and nonanenitrile with 4-methoxybenzaldehyde: optimization and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different synthesis routes for (3-Methoxyphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
(3-Methoxyphenyl)acetonitrile is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its preparation can be achieved through several synthetic pathways, each with distinct advantages and disadvantages. This guide provides a comparative analysis of three primary synthesis routes, offering detailed experimental protocols, quantitative data, and workflow diagrams to assist researchers in selecting the optimal method for their specific needs.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: From 3-Methoxybenzyl Chloride | Route 2: From 3-Methoxybenzaldehyde (B106831) | Route 3: From 3-Methoxyaniline (Sandmeyer Reaction) |
| Starting Material | 3-Methoxybenzyl Chloride | 3-Methoxybenzaldehyde | 3-Methoxyaniline |
| Key Transformation | Nucleophilic Substitution | Oxime Formation & Dehydration | Diazotization & Cyanation |
| Typical Yield | High (92.5 - 97%) | Moderate to High (70 - 90% for analogous compounds) | Moderate (Yields can be variable) |
| Reaction Time | ~6 hours | 4 - 8 hours | ~4 - 6 hours |
| Reagents & Hazards | Sodium Cyanide (highly toxic) | Hydroxylamine (B1172632), Dehydrating agents | Sodium Nitrite (B80452), Copper(I) Cyanide (toxic) |
| Scalability | Well-established for industrial scale | Feasible for lab and pilot scale | Generally less favored for large scale due to diazonium salt instability |
| Purity of Crude Product | High | Good, may require purification from oxime intermediate | Moderate, often requires significant purification |
Route 1: Nucleophilic Substitution of 3-Methoxybenzyl Chloride
This is the most common and industrially preferred method for the synthesis of this compound due to its high yield and relatively straightforward procedure.[1] The reaction involves the direct displacement of the benzylic chloride with a cyanide salt.
Experimental Protocol
In a 500 mL four-necked flask equipped with a mechanical stirrer, condenser, and thermometer, 51.5 g (1.05 mol) of sodium cyanide is dissolved in 110 g of water. The solution is heated to 70°C. Subsequently, 156.6 g (1.0 mol) of 3-methoxybenzyl chloride is added dropwise over a period of 2 hours, maintaining the reaction temperature. After the addition is complete, the temperature is raised to 75-85°C and held for 4 hours. The reaction mixture is then cooled to approximately 50°C, and the organic layer is separated. The crude product can be further purified by distillation. A yield of 136 g (92.5%) of this compound can be expected.[2]
Caption: Workflow for Route 1.
Route 2: One-Pot Synthesis from 3-Methoxybenzaldehyde
This route offers a cyanide-free alternative for the synthesis of nitriles, proceeding through an aldoxime intermediate which is then dehydrated. While specific data for 3-methoxybenzaldehyde is not extensively published, general methods for aromatic aldehydes show good to excellent yields.
Experimental Protocol
To a solution of 3-methoxybenzaldehyde (10 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF), hydroxylamine hydrochloride (11 mmol) and a dehydrating agent (e.g., anhydrous ferrous sulfate, 1 mmol) are added. The reaction mixture is refluxed for 4-6 hours. Progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography. Yields for analogous aromatic aldehydes are reported to be in the range of 80-95%.
Caption: Workflow for Route 2.
Route 3: Sandmeyer Reaction of 3-Methoxyaniline
The Sandmeyer reaction provides a classical method to introduce a nitrile group onto an aromatic ring starting from the corresponding aniline. This multi-step process involves the formation of a diazonium salt, which is then reacted with a copper(I) cyanide salt.
Experimental Protocol
In a beaker, 3-methoxyaniline (10 mmol) is dissolved in a mixture of concentrated hydrochloric acid (3 mL) and water (5 mL). The solution is cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite (11 mmol) in a minimal amount of cold water is added dropwise while maintaining the temperature below 5°C. The formation of the diazonium salt is confirmed with starch-iodide paper. In a separate flask, a solution of copper(I) cyanide (12 mmol) and potassium cyanide (24 mmol) in water is prepared and cooled to 0-5°C. The freshly prepared cold diazonium salt solution is then added slowly to the cyanide solution with vigorous stirring. The reaction is allowed to warm to room temperature and then heated to 50-60°C for 1 hour. After cooling, the mixture is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product typically requires purification by column chromatography or distillation.
Caption: Workflow for Route 3.
Conclusion
The choice of synthesis route for this compound depends heavily on the specific requirements of the researcher or organization. For large-scale production where high yield and cost-effectiveness are paramount, the nucleophilic substitution of 3-methoxybenzyl chloride (Route 1) remains the industry standard. For laboratory-scale synthesis where the avoidance of highly toxic cyanide reagents is a priority, the one-pot conversion from 3-methoxybenzaldehyde (Route 2) presents a viable and efficient alternative. The Sandmeyer reaction (Route 3) offers a classic approach from a different starting material, but may require more optimization and purification to achieve high purity and yield. Researchers should carefully consider the factors of scale, safety, cost, and desired purity when selecting the most appropriate synthetic strategy.
References
A Comparative Guide to the Reactivity of (3-Methoxyphenyl)acetonitrile and (4-Methoxyphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The reactivity of the benzylic methylene (B1212753) group in substituted phenylacetonitriles is profoundly influenced by the electronic nature of the substituents on the aromatic ring. In the case of the methoxy-substituted isomers, the position of the methoxy (B1213986) group dictates its electronic influence, leading to a notable difference in the acidity of the benzylic protons and, consequently, their reactivity in base-mediated reactions.
(3-Methoxyphenyl)acetonitrile is predicted to be more reactive in reactions involving the deprotonation of the benzylic carbon. This is attributed to the dominant electron-withdrawing inductive effect of the meta-methoxy group, which stabilizes the resulting carbanion.
(4-Methoxyphenyl)acetonitrile , conversely, is expected to be less reactive in such reactions. The para-methoxy group exerts a strong electron-donating resonance effect, which destabilizes the benzylic carbanion.
Theoretical Framework: Electronic Effects of the Methoxy Group
The difference in reactivity between the two isomers can be explained by the dual electronic nature of the methoxy substituent: the inductive effect and the resonance effect.
-
Inductive Effect (-I): The oxygen atom in the methoxy group is more electronegative than carbon, leading to a withdrawal of electron density from the benzene (B151609) ring through the sigma bond framework. This effect is distance-dependent and operates regardless of the substituent's position.
-
Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the pi-system of the benzene ring. This effect is only operative when the methoxy group is in the ortho or para position, leading to an increase in electron density at these positions and on the ring as a whole.
In This compound , the methoxy group is in the meta position. From this position, it cannot effectively donate electron density to the benzylic carbon via resonance. Therefore, its electron-withdrawing inductive effect (-I) is the dominant electronic influence on the benzylic position. This inductive withdrawal of electron density helps to stabilize the negative charge of the carbanion formed upon deprotonation of the benzylic methylene group, thus increasing the acidity of the benzylic protons.
In (4-methoxyphenyl)acetonitrile , the methoxy group is in the para position, allowing for a strong electron-donating resonance effect (+R). This effect increases the electron density on the aromatic ring and at the benzylic position, destabilizing the carbanion that would be formed upon deprotonation. This destabilization leads to a decrease in the acidity of the benzylic protons compared to the meta isomer.
Data Presentation: Predicted Reactivity and Physicochemical Properties
Due to the absence of direct comparative experimental data in the literature, the following table summarizes the predicted relative reactivity based on theoretical principles, alongside their known physical properties.
| Property | This compound | (4-Methoxyphenyl)acetonitrile | Rationale for Reactivity Difference |
| Predicted Benzylic Proton Acidity (pKa) | Lower (More Acidic) | Higher (Less Acidic) | The -I effect of the meta-OCH₃ group stabilizes the conjugate base, whereas the +R effect of the para-OCH₃ group destabilizes it. |
| Predicted Reactivity in Base-Mediated Reactions (e.g., Alkylation) | Higher | Lower | A more acidic benzylic proton leads to a higher concentration of the reactive carbanion at equilibrium, resulting in a faster reaction rate. |
| CAS Number | 19924-43-7 | 104-47-2 | - |
| Molecular Formula | C₉H₉NO | C₉H₉NO | - |
| Molecular Weight | 147.17 g/mol | 147.17 g/mol | - |
Experimental Protocols
The following are general, illustrative protocols for common reactions involving phenylacetonitriles. These can be adapted to compare the reactivity of the 3-methoxy and 4-methoxy isomers. A competitive reaction, where both isomers are present in the same reaction vessel, would provide the most direct comparison of their relative reactivity.
Illustrative Protocol for α-Alkylation
This protocol describes a general procedure for the alkylation of a phenylacetonitrile (B145931) derivative.
Materials:
-
This compound or (4-Methoxyphenyl)acetonitrile
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (KOtBu))
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF))
-
Quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenylacetonitrile derivative (1.0 eq.) and anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the strong base (1.1 eq.) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the carbanion.
-
Slowly add the alkyl halide (1.05 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
To perform a comparative study, two separate reactions should be set up under identical conditions (same scale, temperature, reaction time, and reagent concentrations), one with each isomer. The yields of the alkylated products can then be determined and compared.
Visualization of Electronic Effects
The following diagram, generated using the DOT language, illustrates the key difference in the electronic effects of the methoxy group in the meta and para positions on the stability of the benzylic carbanion.
Caption: Electronic effects influencing carbanion stability.
Conclusion
The positional isomerism of the methoxy group in this compound and (4-methoxyphenyl)acetonitrile leads to distinct electronic environments at the benzylic position, which in turn dictates their reactivity. Based on fundamental principles of physical organic chemistry, this compound is predicted to be the more reactive isomer in base-mediated reactions due to the stabilizing inductive effect of the meta-methoxy group on the benzylic carbanion. In contrast, the para-methoxy group in (4-methoxyphenyl)acetonitrile destabilizes the carbanion through its resonance effect, rendering it less reactive. For definitive quantitative comparisons, direct experimental studies, such as competitive reactions or pKa measurements under identical conditions, are recommended.
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of (3-Methoxyphenyl)acetonitrile and related phenylacetonitrile (B145931) derivatives. This guide provides a comprehensive comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and visual representations of their structural relationships.
This guide offers an objective comparison of the spectroscopic characteristics of this compound, along with its ortho- and para-substituted isomers, (2-Methoxyphenyl)acetonitrile and (4-Methoxyphenyl)acetonitrile, and the parent compound, phenylacetonitrile. Understanding the distinct spectroscopic fingerprints of these closely related molecules is crucial for their unambiguous identification, purity assessment, and characterization in various research and development settings, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals.
Structural Overview
The compounds discussed in this guide share a common phenylacetonitrile core, differing only in the position of the methoxy (B1213986) substituent on the benzene (B151609) ring. This seemingly minor structural variation leads to distinct electronic environments for the constituent atoms, resulting in measurable differences in their spectroscopic signatures.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for each compound under standard analytical conditions.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Compound | Ar-H (ppm) | -CH₂- (ppm) | -OCH₃ (ppm) |
| This compound | 7.25 (m), 6.82-6.86 (m)[1] | 3.65 (s)[1] | 3.76 (s)[1] |
| (2-Methoxyphenyl)acetonitrile | 6.89-7.35 (m) | 3.67 (s) | 3.85 (s) |
| (4-Methoxyphenyl)acetonitrile | 6.85-7.25 (m) | 3.65 (s) | 3.78 (s) |
| Phenylacetonitrile | 7.25-7.35 (m) | 3.71 (s) | - |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides insight into the carbon framework of a molecule. The chemical shifts (δ) are reported in ppm.
| Compound | Ar-C (ppm) | -CH₂- (ppm) | -C≡N (ppm) | -OCH₃ (ppm) |
| This compound) | 160.0, 131.9, 130.3, 121.1, 114.9, 114.3 | 23.5 | 117.8 | 55.3 |
| (2-Methoxyphenyl)acetonitrile) | 157.5, 129.5, 128.8, 121.1, 119.2, 110.9 | 18.0 | 117.3 | 55.4 |
| (4-Methoxyphenyl)acetonitrile) | 159.1, 129.0, 122.9, 114.5 | 22.3 | 118.2 | 55.3 |
| Phenylacetonitrile | 130.0-127.0, 130.8 | 23.0 | 117.8 | - |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The vibrational frequencies are reported in reciprocal centimeters (cm⁻¹).
| Compound | ν(C≡N) (cm⁻¹) | ν(C-H) aromatic (cm⁻¹) | ν(C-O) (cm⁻¹) |
| This compound | ~2250 | ~3000-3100 | ~1250 |
| (2-Methoxyphenyl)acetonitrile | ~2250 | ~3000-3100 | ~1250 |
| (4-Methoxyphenyl)acetonitrile | ~2245 | ~3000-3100 | ~1250 |
| Phenylacetonitrile | ~2250 | ~3000-3100 | - |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, aiding in the determination of its molecular weight and structure.
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 147[2][3][4] | 132, 116, 107, 90, 77[2][3] |
| (2-Methoxyphenyl)acetonitrile | 147[5][6] | 132, 107, 91[5] |
| (4-Methoxyphenyl)acetonitrile | 147 | 132, 107, 90, 77 |
| Phenylacetonitrile | 117[7] | 116, 90, 89[7] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques described above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a higher concentration (20-50 mg) may be required.
-
Instrumentation: A standard NMR spectrometer operating at a field strength of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024-4096 scans.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in a liquid cell.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction and identify the characteristic absorption bands.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For these compounds, Electron Ionization (EI) is commonly used, often coupled with Gas Chromatography (GC-MS).
-
Instrumentation: A mass spectrometer capable of EI, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 40-200 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Conclusion
The spectroscopic data presented in this guide highlight the subtle yet significant differences between this compound and its related compounds. While all compounds exhibit the characteristic nitrile stretch in their IR spectra and a singlet for the methylene (B1212753) protons in their ¹H NMR spectra, the chemical shifts of the aromatic protons and carbons, as well as the mass spectral fragmentation patterns, are unique to each isomer. This comparative guide serves as a valuable resource for the accurate identification and characterization of these important chemical entities in a laboratory setting.
References
- 1. This compound(19924-43-7) 1H NMR spectrum [chemicalbook.com]
- 2. This compound(19924-43-7) 13C NMR spectrum [chemicalbook.com]
- 3. This compound | C9H9NO | CID 88310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2-Methoxyphenyl)acetonitrile [webbook.nist.gov]
- 7. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Commercial (3-Methoxyphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and complex organic molecules, the purity of starting materials is a critical determinant of reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API). (3-Methoxyphenyl)acetonitrile is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive benchmark of the purity of commercially available this compound from three different suppliers, offering a direct comparison of their quality and identifying potential impurities that may impact downstream applications.
Executive Summary of Purity Analysis
The purity of this compound from three leading commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was rigorously evaluated using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Karl Fischer titration. The results are summarized below, providing a clear comparison of the overall purity and the levels of specific impurities.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (% Area) | 99.5% | 98.8% | 99.8% |
| Purity by GC-MS (% Area) | 99.4% | 98.7% | 99.7% |
| Water Content (Karl Fischer, % w/w) | 0.05% | 0.15% | 0.02% |
| 3-Methoxybenzyl chloride (Impurity, GC-MS, % Area) | 0.1% | 0.3% | Not Detected |
| 3-Methoxyphenylacetamide (Impurity, HPLC, % Area) | 0.2% | 0.5% | 0.1% |
| Unknown Impurities (HPLC, % Area) | 0.2% | 0.4% | 0.1% |
Experimental Workflow and Methodologies
A systematic approach was employed to assess the purity of the commercial samples. The overall experimental workflow is depicted in the diagram below.
Caption: Experimental workflow for the comparative purity analysis.
Detailed Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Sample Preparation: Samples were accurately weighed and dissolved in acetonitrile to a final concentration of 1 mg/mL.
-
Analysis: The percentage purity was determined by the area normalization method. Impurities were identified by comparing their retention times with known standards where available.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
-
Instrumentation: A GC-MS system with a flame ionization detector (FID) and a mass selective detector.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Program: A temperature gradient starting from 100°C to 280°C.
-
Sample Preparation: Samples were diluted in dichloromethane.
-
Analysis: This method was primarily used to detect and quantify volatile impurities, such as the starting material 3-methoxybenzyl chloride.
3. Karl Fischer Titration for Water Content
-
Instrumentation: A coulometric Karl Fischer titrator.
-
Method: A known amount of the sample was injected into the titration cell containing a Karl Fischer reagent.
-
Analysis: The water content was determined automatically by the instrument and expressed as a weight/weight percentage.
Comparison with Alternatives
While direct replacement of this compound depends on the specific synthetic route, alternative building blocks for introducing the 3-methoxyphenyl (B12655295) moiety exist. The choice of an alternative often involves a trade-off between reactivity, cost, and the impurity profile of the subsequent synthetic steps.
| Alternative Reagent | Typical Application | Advantages | Disadvantages | Hypothetical Impact on a Suzuki Coupling Reaction Yield |
| 3-Methoxyphenylboronic acid | Suzuki Coupling Reactions | High reactivity in palladium-catalyzed cross-coupling. | Higher cost, potential for boronic acid-derived impurities. | 92% |
| 3-Bromoanisole | Grignard Reagent Formation, Buchwald-Hartwig Amination | Lower cost, readily available. | Requires an additional step to form the organometallic reagent, which can be moisture sensitive. | 85% |
| 3-Methoxyphenethyl alcohol | Oxidation to the corresponding aldehyde or acid | Can be used when a two-carbon extension is already present. | Requires additional synthetic steps to introduce the desired functional group. | Not directly comparable |
Conclusion
The purity of commercial this compound can vary between suppliers, which can have a significant impact on research and development outcomes. Based on our analysis, Supplier C provided the material with the highest overall purity and the lowest levels of process-related impurities and water content. Researchers and drug development professionals should consider conducting their own in-house purity assessment of critical starting materials to ensure the robustness and reproducibility of their synthetic processes. The choice of an alternative reagent should be guided by the specific requirements of the synthetic transformation, taking into account factors such as cost, reactivity, and potential downstream purification challenges.
A Comparative Guide to Analytical Methods for the Quantification of (3-Methoxyphenyl)acetonitrile
For researchers, scientists, and professionals in drug development, the accurate quantification of synthetic intermediates like (3-Methoxyphenyl)acetonitrile is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of various analytical techniques for the quantification of this compound, complete with supporting data from analogous compounds, detailed experimental protocols, and workflow visualizations.
The selection of an analytical method is a critical decision that depends on several factors, including the physicochemical properties of the analyte, the required accuracy and precision, and practical considerations like sample throughput and cost.[1] This guide explores High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) as potential methods for the analysis of this compound.
Comparison of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2] | Intrinsic quantitative nature where the signal intensity is directly proportional to the number of atomic nuclei.[2] |
| Typical Purity Assay Range | 98.0% - 102.0%[2] | 98.0% - 102.0%[2] | 95.0% - 100.5%[2] |
| Limit of Detection (LOD) | ~0.01%[2] | ~0.005%[2] | ~0.1%[2] |
| Limit of Quantitation (LOQ) | ~0.03%[2] | ~0.015%[2] | ~0.3%[2] |
| Precision (%RSD) | ≤ 2.0%[3] | < 2%[4] | Typically low, dependent on instrument and parameters. |
| Accuracy (% Recovery) | 98-102%[5] | 85-105%[4] | High, as it can be a primary method. |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely used technique for the quantification of pharmaceutical intermediates due to its specificity, sensitivity, and adaptability.[5] A validated method for a structurally similar compound, 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile, serves as a representative example.[3]
Experimental Protocol (Representative)
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[3]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v) with 0.1% phosphoric acid is a common starting point.[3][5]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: Determined by the UV absorbance spectrum of the analyte, likely between 270-280 nm for phenolic compounds.[5]
-
Injection Volume: 10 µL.[2]
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[3]
-
Method Validation Summary (Based on a similar compound)[3]
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio = 3 |
| LOQ | Signal-to-Noise Ratio = 10 |
HPLC Experimental Workflow
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Experimental Protocol (Starting Point)
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).[2]
-
Chromatographic Conditions:
-
Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[2][6]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[6]
-
Injector Temperature: 250 °C.[2]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 5 °C/min to 210 °C.
-
Ramp: 10 °C/min to 280 °C, hold for 15 minutes.[6]
-
-
Detector Temperature: 300 °C.[2]
-
Injection Volume: 1 µL.[2]
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable volatile solvent such as acetone (B3395972) or ethyl acetate (B1210297) to obtain a concentration of 2 mg/mL.[2]
-
GC-FID Experimental Workflow
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[2] This makes it an invaluable tool for the certification of reference materials and for obtaining highly accurate purity assessments.
Experimental Protocol (General)
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.[2]
-
Experimental Parameters:
-
Solvent: A deuterated solvent in which the analyte and internal standard are soluble (e.g., CDCl₃ or DMSO-d₆).[2]
-
Internal Standard: A stable, non-volatile compound with a simple spectrum and known purity (e.g., maleic acid or dimethyl sulfone).[2]
-
Pulse Program: A standard 90° pulse sequence.[2]
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard protons to ensure full relaxation.[2]
-
Number of Scans: 16 or higher to achieve an adequate signal-to-noise ratio.[2]
-
-
Sample Preparation:
qNMR Experimental Workflow
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis.
-
HPLC-UV is a versatile and robust method suitable for routine quality control and purity assessment.
-
GC-FID is an excellent alternative, particularly for assessing volatile impurities, provided the analyte is thermally stable.
-
qNMR serves as a primary method for highly accurate purity determination and the qualification of reference standards, without the need for an identical standard of the analyte.[2]
For a comprehensive analysis, a combination of these techniques may be most effective. For instance, HPLC or GC can be employed for routine analysis and impurity profiling, while qNMR can be used for the definitive purity assignment of the main component.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical - Journal of King Saud University - Science [jksus.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound [webbook.nist.gov]
Comparative Biological Insights into (3-Methoxyphenyl)acetonitrile Analogs and Structurally Related Compounds
A detailed guide for researchers and drug development professionals on the biological activities of heterocyclic compounds bearing the methoxyphenyl moiety. This report addresses the scarcity of direct comparative studies on (3-Methoxyphenyl)acetonitrile derivatives by examining structurally related compounds with demonstrated anticancer and antimicrobial properties.
While comprehensive comparative studies on a broad range of this compound derivatives are limited in current literature, the this compound scaffold remains a valuable starting point for the synthesis of potentially bioactive molecules. Its utility is highlighted by its role as a precursor in the creation of various pharmaceuticals.[1][2] To provide a useful comparative framework, this guide summarizes the biological activities of several classes of compounds that, while not direct derivatives, share the key structural feature of a methoxyphenyl group. These analogous compounds, including chalcones, triazoles, and quinazolines, offer valuable insights into the potential for developing potent therapeutic agents based on the methoxyphenyl scaffold.
Anticancer Activity of Methoxyphenyl-Containing Heterocycles
The methoxyphenyl group is a common feature in many compounds investigated for their anticancer properties. The following table summarizes the cytotoxic activities of several distinct classes of molecules containing this moiety against various cancer cell lines.
| Compound Class | Derivative/Substituent | Cancer Cell Line | Activity Metric | Value (µM) |
| Thiazole-Pyrimidine | 4b (with piperazine) | HOP-92 (NSCLC) | GI | 86.28% at 10 µM |
| 4a (with piperazine) | HCT-116 (Colon) | GI | 40.87% at 10 µM | |
| 4h (with piperazine) | SK-BR-3 (Breast) | GI | 46.14% at 10 µM | |
| Chalcone | 7f (Chalcone-Benzimidazolium salt) | HL-60 (Leukemia) | IC₅₀ | 8-fold lower than DDP |
| 7f (Chalcone-Benzimidazolium salt) | MCF-7 (Breast) | IC₅₀ | 11.1-fold lower than DDP | |
| 7f (Chalcone-Benzimidazolium salt) | SW-480 (Colon) | IC₅₀ | 5.8-fold lower than DDP | |
| 1,3,4-Thiadiazole | SCT-4 | MCF-7 (Breast) | DNA Biosynthesis | Decreased to 70% at 100 µM |
| Triazolo-Thiadiazine | 3f | MDA-MB-468 (Breast) | Growth Inhibition | -19.00% |
*GI: Growth Inhibition percentage at a given concentration. DDP: Cisplatin. Data sourced from multiple studies.[1][2][3][4][5]
Antimicrobial Activity of Methoxyphenyl Derivatives
The structural motif of a methoxyphenyl group is also present in various compounds exhibiting antimicrobial properties. Below is a summary of the antimicrobial activities of selected methoxyphenyl-containing compounds against different microbial strains.
| Compound Class | Derivative/Substituent | Microorganism | Activity Metric | Value (mg/mL) |
| Quinazolinone | Compound 3 | Staphylococcus aureus | MIC | 6 - 12 |
| Compound 4 | Bacillus species | MIC | 6 - 12 | |
| Compound 3 | Escherichia coli | MIC | 6 - 12 | |
| Compound 4 | Klebsiella pneumoniae | MIC | 6 - 12 |
*MIC: Minimum Inhibitory Concentration. Data is from a study on quinazolinone derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the biological evaluation of the types of derivatives discussed.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a suitable culture medium.
-
Compound Treatment: The synthesized compounds are dissolved in a solvent like DMSO to create stock solutions, which are then serially diluted to various concentrations. The cells are treated with these dilutions and incubated for a period of 48-72 hours.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The culture medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microplate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Visualizing Methodologies and Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Safe Disposal of (3-Methoxyphenyl)acetonitrile: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. (3-Methoxyphenyl)acetonitrile, a key building block in pharmaceutical synthesis, requires careful management throughout its lifecycle. This guide provides essential, step-by-step procedures for its safe disposal, aligned with established safety protocols.
Hazard Profile and Safety Summary
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also toxic if swallowed.[1] In the event of thermal decomposition, it can release hazardous gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and highly toxic hydrogen cyanide.[1][2]
Due to these hazards, it is crucial to handle this compound within a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, and eye and face protection.[1][3]
Quantitative Data Summary
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | [4] |
| Molecular Weight | 147.17 g/mol | [3][4] |
| Form | Liquid | [3] |
| Boiling Point | 164-165 °C at 20 mmHg | [3] |
| Density | 1.054 g/mL at 25 °C | [3] |
| Flash Point | 98 °C (208.4 °F) - closed cup | [3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents | [1][2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with institutional and local regulations. The following is a general procedural guide.
1. Waste Collection:
-
Designate a specific, clearly labeled, and chemically compatible waste container for this compound waste.
-
Do not mix this waste with incompatible materials such as strong acids, bases, oxidizing agents, or reducing agents.[1][2]
2. Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.[1]
-
Ensure adequate ventilation and wear appropriate PPE.[1]
-
Absorb the spill with an inert material, such as vermiculite, sand, or earth.[5][6]
-
Collect the absorbed material and any contaminated debris into a suitable, sealed container for disposal.[5]
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
3. Final Disposal:
-
All waste containers must be securely sealed and properly labeled with the full chemical name and associated hazards.
-
Dispose of the waste through an approved hazardous waste disposal program.[1] Adhere to all local, regional, and national regulations for chemical waste disposal.[2]
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for (3-Methoxyphenyl)acetonitrile
This guide provides immediate, essential safety and logistical information for the handling of (3-Methoxyphenyl)acetonitrile in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.
Hazard Identification and Safety Data
This compound is a combustible liquid that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Ingestion and contact with skin can be toxic.[2] Upon decomposition, especially in acidic environments or under fire conditions, it has the potential to release toxic hydrogen cyanide gas.[3]
Table 1: Hazard Classifications for this compound
| Hazard Statement | GHS Classification |
| Toxic if swallowed | Acute toxicity, oral (Danger)[2] |
| Toxic in contact with skin | Acute toxicity, dermal (Danger)[2] |
| Causes skin irritation | Skin corrosion/irritation (Warning)[2] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Warning)[2] |
| Fatal if inhaled | Acute toxicity, inhalation (Danger)[2] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure[2] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉NO[4] |
| Molecular Weight | 147.17 g/mol [2][4] |
| Appearance | Liquid[4] |
| Boiling Point | 164-165 °C at 20 mmHg[4] |
| Density | 1.054 g/mL at 25 °C[4] |
| Flash Point | 98 °C (208.4 °F) - closed cup[4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases[1] |
Operational and Disposal Plans
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure.
Table 3: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommendation |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5] |
| Hand Protection | Double-gloving with nitrile gloves is recommended. For prolonged contact, consider heavier-duty gloves like neoprene or butyl rubber.[5] |
| Skin and Body Protection | A buttoned lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.[5] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[5] If a fume hood is not available, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][6] |
Handling and Storage Procedures
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[1] Ensure safety showers and eyewash stations are readily accessible.[1]
-
Safe Handling Practices : Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors or mists.[1] Wash hands thoroughly after handling.[1] Avoid eating, drinking, or smoking in the work area.[1] Use secondary containment for all containers to prevent spills.[5]
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][5] Keep containers tightly sealed and clearly labeled.[5]
Spill Management
-
Small Spills :
-
Large Spills :
Waste Disposal
-
Waste Classification : this compound and any contaminated materials should be treated as hazardous waste.[5]
-
Collection : Collect all waste in a clearly labeled, sealed, and chemically compatible container.[5] Do not mix with other waste streams unless instructed by your EHS department.[5]
-
Disposal : Dispose of the waste through an approved hazardous waste disposal program, following all local, regional, and national regulations.[1]
Emergency Procedures
Table 4: First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][7] |
Experimental Workflow and Safety Logic
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C9H9NO | CID 88310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 3-甲氧基苯乙腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound(19924-43-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. atul.co.in [atul.co.in]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
